acetic acid;chlororuthenium;ruthenium
Description
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Structure
2D Structure
Properties
CAS No. |
38833-34-0 |
|---|---|
Molecular Formula |
C8H16ClO8Ru2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
acetic acid;chlororuthenium;ruthenium |
InChI |
InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |
InChI Key |
LLHUCACCCSUOKG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |
Origin of Product |
United States |
Significance of Ruthenium in Homogeneous Catalysis and Coordination Chemistry
Ruthenium's prominence in chemical research stems from its rich and diverse coordination chemistry. wikipedia.org As a member of the platinum group metals, it exhibits a wide range of accessible oxidation states, from -2 to +8, with Ru(II), Ru(III), and Ru(IV) being particularly stable and kinetically inert in many complexes. fao.org This electronic flexibility allows for the design of a vast array of ruthenium complexes with tunable steric and electronic properties, which is crucial for their application in catalysis. wikipedia.org
In the realm of homogeneous catalysis, ruthenium complexes have proven to be exceptionally effective for a variety of chemical transformations. acs.org They are instrumental in C-H bond functionalization, a field that seeks to directly convert ubiquitous but inert carbon-hydrogen bonds into more valuable functional groups. nih.gov Ruthenium-catalyzed reactions, such as arylation, alkenylation, and amination, offer more efficient and atom-economical routes to valuable organic compounds. nih.govmatthey.com Furthermore, ruthenium-based catalysts, like the Nobel Prize-winning Grubbs' catalysts, have revolutionized the field of olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. The functional group tolerance and stability of many ruthenium catalysts make them highly desirable for complex organic synthesis. nih.gov
Historical Context and Evolution of Research on Ruthenium Acetate Chloride Chemistry
Synthesis of Diruthenium Tetraacetate Chloride ([Ru2(O2CCH3)4]Cl) via Ruthenium Trichloride (B1173362) Reduction
Diruthenium tetraacetate chloride, a coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ, is a significant compound in ruthenium chemistry, noted for its fractional metal-metal bond order of 2.5. handwiki.orgwikipedia.org The standard synthesis involves the reduction of ruthenium trichloride (RuCl₃·xH₂O) in a solution of acetic acid. handwiki.orgwikipedia.org This process yields a red-brown solid. wikipedia.org
The core structure of the resulting complex, [Ru₂(O₂CCH₃)₄]⁺, features a distinctive "Chinese lantern" geometry, where four acetate ligands bridge the two ruthenium centers. handwiki.orgwikipedia.org The distance between the ruthenium atoms is approximately 228 pm. wikipedia.org These individual dimeric units are then linked into a polymer chain by bridging chloride ligands. handwiki.orgwikipedia.org This compound is a key starting material for creating other ruthenium complexes. For instance, basic ruthenium acetate, [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺, can be prepared by heating ruthenium trichloride in acetic acid with sodium acetate. wikipedia.org
Green Chemistry Approaches in Ruthenium Carboxylate Complex Synthesis
In recent years, green chemistry principles have been increasingly applied to the synthesis of organometallic compounds, including ruthenium carboxylate complexes, to minimize waste and energy consumption. mdpi.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. mdpi.comnih.gov This technique, often performed using a ball mill or manual grinding in a mortar and pestle, offers several advantages, such as operating at room temperature, shorter reaction times, and applicability to reagents with poor solubility. mdpi.com
A notable example is the synthesis of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], a versatile precursor for various catalysts. mdpi.com This complex can be successfully prepared by manually grinding the commercially available precursor [RuCl₂(PPh₃)₃] with an alkali metal acetate, such as sodium acetate. mdpi.com Research has shown that this solventless manual grinding protocol is efficient, yielding the desired product in good yields (up to 80%) within a short time (e.g., 30 minutes). mdpi.com The efficiency of the reaction can be influenced by the grinding time and the nature of the alkali metal cation (Li⁺, Na⁺, K⁺). mdpi.com This mechanochemical approach has also been extended to synthesize other ruthenium carboxylate complexes. mdpi.com
When compared to conventional solution-phase synthesis, mechanochemical methods often demonstrate superior environmental performance. mdpi.com The traditional synthesis of [Ru(OAc)₂(PPh₃)₂] involves refluxing the reactants in a solvent like tert-butyl alcohol (t-BuOH) under a nitrogen atmosphere. mdpi.com
The sustainability of these different routes can be quantitatively assessed using green chemistry metrics such as the Environmental Factor (E-factor), which measures the mass of waste per unit of product, and Mass Productivity (MP), which is the reciprocal of the E-factor plus one. mdpi.com For the synthesis of [Ru(OAc)₂(PPh₃)₂], the mechanochemical grinding route shows a slightly better E-factor (3 vs. 4) and MP (~6 vs. 5) compared to the solvent-based method. mdpi.com The advantages become even more pronounced for other complexes, such as the benzoate (B1203000) analogue, where the grinding method has a significantly lower E-factor (1 vs. ~4) and higher MP (10 vs. 5). mdpi.com These comparisons highlight that mechanochemistry not only reduces solvent use and reaction time but also significantly lowers the environmental impact of the synthesis. mdpi.comrsc.org
| Complex | Synthesis Method | E-factor | Mass Productivity (MP) | Notes |
|---|---|---|---|---|
| [Ru(OAc)₂(PPh₃)₂] | Solution-Phase (S) | 4 | 5 | Conventional method using t-BuOH at reflux. |
| [Ru(OAc)₂(PPh₃)₂] | Mechanochemical (G) | 3 | ~6 | Solvent-free manual grinding at room temperature. |
| [Ru(O₂CPh)₂(PPh₃)₂] | Solution-Phase (S) | ~4 | 5 | Conventional solvent-based method. |
| [Ru(O₂CPh)₂(PPh₃)₂] | Mechanochemical (G) | 1 | 10 | Demonstrates significant improvement in sustainability. |
Synthesis of Related Ruthenium Acetate Precursor Complexes
The versatility of ruthenium acetate chemistry is further demonstrated by the synthesis of a wide array of precursor complexes, which can be tailored by modifying the phosphine (B1218219) and other ancillary ligands.
The complex cis-[Ru(κ²-OAc)₂(PPh₃)₂] is a key intermediate in ruthenium chemistry. mdpi.com It is typically prepared from the reaction of [RuCl₂(PPh₃)₃] with sodium acetate in a suitable solvent. mdpi.com This precursor, where the acetate ligands are bidentate (κ²), is reactive and can be used to synthesize a variety of derivatives.
For example, treatment of cis-[Ru(κ²-OAc)₂(PPh₃)₂] with bidentate nitrogen ligands like 2-(aminomethyl)pyridine (ampy) or 2-aminopyrimidine (B69317) (ampyrim) in a solvent such as methyl ethyl ketone (MEK) at room temperature leads to the rapid formation of trans,cis-[Ru(κ¹-OAc)₂(PPh₃)₂(NN)] complexes. uniud.it In these products, the acetate ligands have converted to a monodentate (κ¹) coordination mode to accommodate the new nitrogen ligand. uniud.it This reactivity allows for the straightforward synthesis of a family of related ruthenium acetate complexes with tailored electronic and steric properties. uniud.it
Mononuclear ruthenium acetate complexes featuring bulky diphosphine ligands are of significant interest for their catalytic applications. acs.orgresearchgate.net These complexes are readily prepared from acetate ruthenium precursors. A common strategy involves the displacement of triphenylphosphine (B44618) ligands from [Ru(η²-OAc)₂(PPh₃)₂] by a bulkier diphosphine ligand.
For instance, the reaction of [Ru(η²-OAc)₂(PPh₃)₂] with 1,1′-bis(dicyclohexylphosphino)ferrocene (DCyPF) in refluxing toluene (B28343) yields the thermally stable complex [Ru(η²-OAc)₂(DCyPF)] (1-cy). acs.orgresearchgate.net Similarly, one-pot reactions can be employed to create more complex structures. The derivative trans-[Ru(η¹-OAc)₂(DiPPF)(en)] can be synthesized in a one-pot reaction from [Ru(η²-OAc)₂(PPh₃)₂], 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF), and ethylenediamine (B42938) (en) in n-heptane. acs.orgresearchgate.net These syntheses demonstrate a modular approach to creating a library of catalysts by systematically varying the diphosphine and other ligands. acs.orgresearchgate.net
| Precursor | Bulky Diphosphine (PP) | Other Ligands | Solvent | Product | Yield |
|---|---|---|---|---|---|
| [Ru(η²-OAc)₂(PPh₃)₂] | DCyPF | - | Toluene | [Ru(η²-OAc)₂(DCyPF)] (1-cy) | 49% |
| [Ru(η²-OAc)₂(PPh₃)₂] | DiPPF | en | n-Heptane | trans-[Ru(η¹-OAc)₂(DiPPF)(en)] (2) | 52% |
| [Ru(η²-OAc)₂(PPh₃)₂] | DCyPF | ampy | Heptane | trans-[Ru(η¹-OAc)₂(DCyPF)(ampy)] (6) | N/A |
| [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] | DCyPP | - | Cyclohexane | [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)] (8) | 70% |
Formation of Basic Ruthenium Acetate and its Derivatives
The synthesis of basic ruthenium acetate, a key precursor in ruthenium chemistry, typically involves the reaction of ruthenium trichloride with an acetate source in acetic acid. While reports on basic ruthenium acetates appeared in the early 1950s, their precise formulation was not established until later. wikipedia.org A common and effective method for its preparation is heating ruthenium trichloride (RuCl₃) in a solution of acetic acid in the presence of sodium acetate. wikipedia.org This process yields a family of salts characterized by the trinuclear cation [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺. wikipedia.org
These complexes are noted for their forest green color, stability in air, and solubility in alcoholic solvents. wikipedia.org The core structure of basic ruthenium acetate features a central triply bridging oxo ligand (μ₃-O) connecting three ruthenium(III) centers. wikipedia.org Each pair of ruthenium atoms is also bridged by two acetate ligands, and the coordination sphere of each ruthenium atom is completed by a terminal water molecule. This results in an octahedral coordination geometry for each Ru(III) ion. wikipedia.org This structural motif is not unique to ruthenium and is shared by analogous basic acetate complexes of iron, chromium, iridium, and manganese. wikipedia.org
A representative example of a well-characterized basic ruthenium acetate derivative is the dihydrate of the tetrafluoroborate (B81430) salt, [Ru₃O(O₂CCH₃)₆(OH₂)₃]BF₄(H₂O)₂. wikipedia.org The cationic cluster can undergo further reactions to form various derivatives. For instance, basic ruthenium acetate reacts with a range of ligands, such as triphenylphosphine (PPh₃) and pyridine. These reactions are often accompanied by a reduction of the metal centers, leading to the formation of neutral, mixed-valence compounds with the general formula [Ru₃O(O₂CCH₃)₆L₃]⁰. wikipedia.org
Another significant related compound is diruthenium tetraacetate chloride, a coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ. handwiki.orgwikipedia.org This red-brown, air-stable solid is synthesized by the reduction of ruthenium trichloride in acetic acid. handwiki.orgwikipedia.orgwikipedia.orgjustapedia.org The structure consists of [Ru₂(O₂CCH₃)₄]⁺ units, which feature a "Chinese lantern" geometry with four acetate ligands bridging the two ruthenium centers. handwiki.orgwikipedia.orgjustapedia.org These dimeric units are then linked into a polymeric chain by bridging chloride ligands. handwiki.orgwikipedia.orgjustapedia.org This compound is of considerable academic interest due to its mixed-valence nature (Ru(II,III)) and a fractional metal-metal bond order of 2.5. handwiki.orgjustapedia.org
| Compound Name | Formula | Precursors | Synthetic Conditions | Key Structural Features | Appearance | Reference |
|---|---|---|---|---|---|---|
| Basic Ruthenium Acetate Cation | [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Ruthenium trichloride, Sodium acetate, Acetic acid | Heating | Trinuclear oxo-centered cluster; Octahedral Ru(III) centers | Forest green | wikipedia.org |
| Diruthenium Tetraacetate Chloride | {[Ru₂(O₂CCH₃)₄]Cl}ₙ | Ruthenium trichloride, Acetic acid | Reduction in acetic acid | Coordination polymer; "Chinese lantern" [Ru₂(O₂CCH₃)₄]⁺ units linked by Cl⁻ bridges | Red-brown solid | handwiki.orgwikipedia.orgwikipedia.orgjustapedia.org |
Ligand Exchange and Derivatization Strategies in Ruthenium Acetate Chemistry
Ligand exchange and derivatization are fundamental strategies in the chemistry of ruthenium acetate complexes, allowing for the fine-tuning of their electronic, steric, and catalytic properties. These reactions involve the substitution of one or more ligands in the coordination sphere of the ruthenium center with new incoming ligands. Ruthenium acetate complexes serve as versatile precursors for the synthesis of a wide array of new compounds through these methods. samaterials.com
A common strategy involves the displacement of relatively labile ligands, such as phosphines or solvent molecules, with other donor molecules. For instance, the precursor complex [Ru(η²-OAc)₂(PPh₃)₂] can be treated with bulky diphosphines, such as 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF), in refluxing toluene. acs.org This reaction results in the displacement of the two triphenylphosphine ligands to afford new diacetate complexes like [Ru(η²-OAc)₂(DCyPF)], which possess distinct steric and electronic properties conferred by the chelating diphosphine ligand. acs.org
The acetate ligands themselves can participate directly in ligand exchange processes or influence the substitution of other ligands. The acetate ligand can exhibit variable coordination modes, such as monodentate (η¹) and bidentate (η²), a flexibility that can stabilize reaction intermediates and facilitate ligand substitution. acs.org For example, the reaction of [Ru(η²-OAc)₂(DiPPF)] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene) with 2-aminopyridine (B139424) (ampy) leads to the formation of a kinetic product, trans-[Ru(η¹-OAc)₂(DiPPF)(ampy)], demonstrating the shift of acetate from a bidentate to a monodentate coordination mode to accommodate the incoming nitrogen-donor ligand. acs.org
Furthermore, derivatization can be achieved through reactions that alter the ancillary ligands while the acetate groups remain coordinated. The dicarbonyl complex trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] can be readily synthesized by reacting the diacetate precursor with carbon monoxide at room temperature. acs.org This demonstrates how the core ruthenium acetate framework can be modified to incorporate other small molecules, leading to complexes with potential applications in catalysis. acs.org
Ligand exchange is not limited to phosphine and carbonyl ligands. Studies have shown that other ruthenium complexes can undergo ligand exchange with biologically relevant molecules. For example, complexes of the type [RuII(arene)(bipyridine)Cl]⁺ can exchange their chloride ligand with the thiol group of cysteine. nih.gov This principle of ligand exchange is central to the development of new functional organometallic compounds and artificial metalloenzymes where the ruthenium center can be anchored to specific sites within a protein scaffold. nih.gov
| Starting Complex | Reagent(s) | Product Complex | Reaction Type | Reference |
|---|---|---|---|---|
| [Ru(η²-OAc)₂(PPh₃)₂] | 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF) | [Ru(η²-OAc)₂(DCyPF)] | Diphosphine substitution | acs.org |
| [Ru(η²-OAc)₂(DiPPF)] | 2-aminopyridine (ampy) | trans-[Ru(η¹-OAc)₂(DiPPF)(ampy)] | N-donor ligand addition with acetate coordination change | acs.org |
| [Ru(η²-OAc)₂(DiPPF)] | Carbon monoxide (CO) | trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] | Carbonylation | acs.org |
| [RuII(arene)(bipyridine)Cl]⁺ | Cysteine | [RuII(arene)(bipyridine)(cysteine)]⁺ | Chloride ligand exchange with amino acid | nih.gov |
Structural Characterization of Diruthenium Tetraacetate Chloride Units
Diruthenium tetraacetate chloride, with the formula {[Ru₂ (O₂CCH₃)₄]Cl}ₙ, is a coordination polymer that has garnered significant academic interest. handwiki.orgwikipedia.org This red-brown solid is typically synthesized by the reduction of ruthenium trichloride in acetic acid. handwiki.orgwikipedia.org Its structure is built upon a fundamental dimeric cation, [Ru₂(O₂CCH₃)₄]⁺, which is linked into a polymeric chain by chloride anions.
The core cationic unit, [Ru₂(O₂CCH₃)₄]⁺, adopts a distinctive "Chinese lantern" or "paddlewheel" structure. handwiki.orgwikipedia.orgwikiwand.com This geometry is characterized by two ruthenium atoms held in close proximity, bridged by four bidentate acetate ligands. wikipedia.org Each acetate ligand spans the two metal centers, with one oxygen atom coordinating to each ruthenium. This arrangement creates a cage-like structure that encapsulates the diruthenium core. In the solid state, these [Ru₂(O₂CCH₃)₄]⁺ paddlewheel units are linked together by bridging chloride ligands, which occupy the axial positions of the diruthenium core, resulting in a one-dimensional polymeric chain. handwiki.orgwikipedia.org
A key feature of diruthenium tetraacetate chloride is the presence of a direct bond between the two ruthenium atoms. The complex contains ruthenium in a mixed-valence state, formally Ru₂(II,III). researchgate.net This leads to a fractional metal-metal bond order of 2.5. handwiki.orgwikipedia.org The experimentally determined distance for this Ru-Ru bond is approximately 228 pm. handwiki.orgwikipedia.org The existence of this strong metal-metal interaction is a defining characteristic of the diruthenium(II,III) core and is central to its electronic and magnetic properties. In related structures where axial ligands like 3-chloropyridine (B48278) replace the bridging chloride, the Ru-Ru bond length is observed to be around 2.274 Å (227.4 pm). iucr.org
Table 1: Selected Structural Parameters for the Diruthenium Tetraacetate Core
| Parameter | Value | Reference |
| Compound Formula | {[Ru₂(O₂CCH₃)₄]Cl}ₙ | handwiki.orgwikipedia.org |
| Cationic Core | [Ru₂(O₂CCH₃)₄]⁺ | handwiki.orgwikipedia.org |
| Structure Type | Chinese Lantern / Paddlewheel | handwiki.orgwikiwand.comwikipedia.org |
| Ru-Ru Bond Order | 2.5 | handwiki.orgwikipedia.org |
| Ru-Ru Bond Distance | ~228 pm | handwiki.orgwikipedia.org |
| Ru-Ru Bond Distance (3-chloropyridine adduct) | 2.2738 (3) Å | iucr.org |
| Ruthenium Oxidation State | Mixed-valence (II,III) | researchgate.net |
Coordination Modes of Acetate Ligands (κ¹, κ², and Bridging)
The acetate ligand (CH₃COO⁻) is highly versatile in its coordination to metal centers, a property well-demonstrated in ruthenium chemistry. It can adopt several binding modes, including monodentate (κ¹), bidentate (κ²), and various bridging arrangements. researchgate.netsemanticscholar.orgresearchgate.net
Monodentate (κ¹): In this mode, only one of the oxygen atoms of the acetate group binds to the ruthenium center. This is often seen in reactions where a stronger ligand displaces one of the acetate's oxygen atoms or in sterically crowded complexes. For example, reactions of diruthenium tetraacetate with sterically demanding phosphines can lead to complexes with monodentate (η¹) acetate groups. xjtlu.edu.cn
Bidentate Chelate (κ²): Here, both oxygen atoms of the acetate ligand coordinate to the same ruthenium atom, forming a four-membered chelate ring. This mode is observed in various mononuclear ruthenium complexes, such as in species derived from the reaction of dihydride ruthenium precursors with thymine (B56734) acetic acid, which can feature a κ²-(O,O) coordination. researchgate.netmdpi.com
Bridging: This is the most common mode in the polynuclear complexes discussed herein. The acetate ligand spans two different metal centers. In the "Chinese lantern" structure of [Ru₂(O₂CCH₃)₄]⁺, all four acetate ligands are in a syn-syn bridging conformation, which is a symmetrical bridge. handwiki.orgresearchgate.net Asymmetrical bridging is also possible. This bridging capability is fundamental to the formation of both dimeric and larger polynuclear cluster compounds.
Polynuclear Ruthenium Acetate Clusters and Their Structural Diversity
Beyond the dimeric species, ruthenium acetate chemistry is characterized by the formation of larger, polynuclear clusters, most notably the trinuclear oxo-centered complexes.
The terminal ligand positions (L) in the [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ framework can be occupied by a wide variety of neutral or anionic ligands, leading to extensive structural and electronic diversity. The parent cluster is often synthesized as the aquo complex, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org
The coordinated water or methanol (B129727) molecules are labile and can be readily substituted by other ligands. nih.gov
H₂O and CH₃OH: The initial isolated forms of the cluster often contain water or methanol as the terminal ligands. researchgate.netwikipedia.org For instance, the cation [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ is a common starting material. wikipedia.org
N-heterocycles: Ligands such as pyridine, imidazole (B134444), and benzimidazole (B57391) readily coordinate to the ruthenium centers. wikipedia.orgnih.gov Studies have investigated series of complexes like [Ru₃O(OAc)₆(L)₃]⁺ where L is imidazole or 4-phenylpyridine. nih.gov
Phosphines: Triphenylphosphine and other phosphine ligands can substitute the labile solvent ligands, often accompanied by a reduction of the cluster core to a mixed-valence state. wikipedia.org
CO, NO, and CN⁻: Small π-acceptor ligands like carbon monoxide (CO) and nitrosyl (NO) can also occupy the terminal positions. researchgate.net The synthesis of [Ru₃O(OAc)₆(L)₂(CO)] complexes, where L is an N-heterocycle, has been reported, demonstrating that not all terminal ligands need to be identical. nih.gov
This variability allows for the fine-tuning of the electronic properties, redox potentials, and reactivity of the trinuclear cluster core. nih.goviaea.org
Table 2: Examples of Terminal Ligands (L) in [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ Clusters
| Ligand Type | Specific Example (L) | Reference |
| Solvents | H₂O, CH₃OH | researchgate.netwikipedia.org |
| N-Heterocycles | Pyridine, Imidazole, Benzimidazole, 4-Phenylpyridine | wikipedia.orgnih.gov |
| Phosphines | Triphenylphosphine (PPh₃) | wikipedia.org |
| Carbonyl | CO | researchgate.netnih.gov |
| Nitrosyl | NO | researchgate.netacs.org |
Spectroscopic Characterization Techniques
The elucidation of the intricate structures and behaviors of ruthenium acetate chloride complexes relies heavily on a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of both the solid-state architecture and the dynamic solution-phase properties of these fascinating compounds.
X-Ray Crystallography for Complex Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For ruthenium acetate chloride species, this technique has been instrumental in confirming their molecular structures and providing key insights into the nature of the metal-metal and metal-ligand bonding.
The diruthenium tetraacetate chloride, with the formula {[Ru₂(O₂CCH₃)₄]Cl}n, exemplifies the power of X-ray diffraction. wikipedia.org Its structure reveals a "Chinese lantern" or paddlewheel core, where four acetate ligands bridge the two ruthenium atoms. wikipedia.org The Ru-Ru distance in this core is a remarkably short 228 pm, indicative of a significant metal-metal bond. wikipedia.org These [Ru₂(O₂CCH₃)₄]⁺ units are then linked into a polymeric chain by bridging chloride ligands. wikipedia.org
Single-crystal X-ray diffraction studies on various ruthenium complexes, including those with acetonitrile (B52724) and phosphonite ligands derived from ruthenium chloride precursors, have consistently shown an almost ideal octahedral coordination geometry around the ruthenium centers. researchgate.net The crystal structures of these complexes are often stabilized by a network of intermolecular hydrogen bonds. rsc.org The nature of the ligands and the experimental conditions play a crucial role in determining the final oxidation state and geometry of the isolated ruthenium complex. rsc.org For instance, the presence of N,N-donor ligands can stabilize the Ru(III) state, while their absence may facilitate the formation of higher oxidation state species like Ru(IV). rsc.org
Table 1: Crystallographic Data for Selected Ruthenium Complexes
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Ru-Ru Distance (pm) | Reference |
|---|---|---|---|---|---|---|
| Diruthenium tetraacetate chloride | {[Ru₂(O₂CCH₃)₄]Cl}n | --- | --- | Polymeric chain with bridging Cl⁻ | 228 | wikipedia.org |
| trans-dichlorobis(acetonitrile)bis(dimethylphenylphosphonite)ruthenium(II) | [RuCl₂(NCCH₃)₂{P(OCH₃)₂C₆H₅}₂] | --- | --- | Octahedral coordination | N/A | researchgate.net |
Note: Specific crystal system and space group data can vary based on the exact crystalline form and are detailed in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis and Fluxional Behavior
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For ruthenium acetate chloride and related complexes, NMR is essential for confirming the identity of ligands and probing dynamic processes such as ligand exchange or conformational changes.
Ruthenium complexes derived from precursors like ruthenium trichloride have been characterized using NMR measurements to confirm their structure in solution. researchgate.net For example, in complexes such as [RuCl₂(NCCH₃)₂{P(OCH₃)₂C₆H₅}₂], NMR helps to elucidate the coordination environment around the ruthenium center. researchgate.net
The fluxional behavior of ruthenium clusters can be studied by variable-temperature NMR experiments. These studies can provide information on the energy barriers associated with intramolecular processes. While the provided search results highlight the use of NMR for characterization, detailed studies on the fluxionality of diruthenium tetraacetate chloride itself were not prominent in the initial findings. However, the principles of NMR are broadly applied to understand the solution behavior of such coordination compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Each provides a unique "fingerprint" that is sensitive to the molecule's structure, bonding, and symmetry. These methods are invaluable for characterizing ruthenium acetate chloride complexes.
IR spectroscopy is routinely used to identify the characteristic vibrations of the acetate ligands. The positions of the carboxylate stretching frequencies (asymmetric and symmetric ν(COO)) provide information about the coordination mode of the acetate groups (e.g., bridging, chelating, or monodentate). In diruthenium tetraacetate chloride, the bridging nature of the acetate ligands gives rise to specific bands in the IR spectrum. The technique is also used to confirm the presence of other ligands, such as acetonitrile, in various ruthenium complexes. researchgate.netrsc.org
Raman spectroscopy offers complementary information. Due to different selection rules (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability), some vibrations may be strong in one technique and weak or absent in the other. acs.org Resonance Raman spectroscopy, in particular, can be used to enhance the vibrational signals of specific parts of a molecule that are associated with an electronic transition. rsc.org For ruthenium coordination polymers, this has been used to identify Ru-N and Ru-C stretching bands, providing direct evidence of the coordination mode. rsc.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the complex. acs.org
Table 2: Characteristic Vibrational Frequencies for Ruthenium Complexes
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| Asymmetric ν(COO) | IR | ~1420-1450 | Indicates bridging acetate ligand | acs.org |
| Symmetric ν(COO) | IR | ~1300-1320 | Indicates bridging acetate ligand | acs.org |
| Ru-N Stretch | Raman | ~270-280 | Confirms coordination of N-donor ligands | rsc.org |
UV-Vis Spectroelectrochemistry for Electronic Transitions
UV-Vis spectroelectrochemistry combines ultraviolet-visible (UV-Vis) absorption spectroscopy with electrochemistry. This powerful hyphenated technique allows for the study of the electronic spectra of a species as its oxidation state is changed electrochemically. It is particularly useful for understanding the electronic transitions in redox-active species like ruthenium acetate clusters.
The UV-Vis spectra of ruthenium(III) chloro species in solution are sensitive to the coordination environment, with the number of coordinated chloride and water molecules affecting the absorption maxima. jaea.go.jpresearchgate.net For ruthenium acetate clusters, electronic transitions can involve metal-centered (d-d), ligand-centered, or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
By applying a potential and recording the resulting UV-Vis spectrum, one can observe the appearance of new absorption bands corresponding to the oxidized or reduced forms of the complex. This allows for the direct correlation of electronic structure with redox state. For example, in various ruthenium(II) complexes, metal-based Ru(II) to Ru(III) oxidations can be observed, and the energy of these transitions is influenced by the electron-withdrawing or -donating nature of the ligands. rsc.org This technique provides crucial information on how electronic communication occurs between metal centers in polynuclear clusters upon redox changes.
Redox Properties and Electronic Communication within Ruthenium Acetate Clusters
The redox behavior of ruthenium acetate clusters is a cornerstone of their chemistry, underpinning their potential applications in areas like catalysis and materials science. The ability of ruthenium to exist in multiple stable oxidation states, primarily Ru(II), Ru(III), and Ru(IV), allows these clusters to act as reservoirs for electrons. wikipedia.org
Multi-electron Redox Behavior
A hallmark of polynuclear ruthenium acetate clusters is their ability to undergo multiple, often reversible, one-electron redox processes. iaea.org This multi-electron redox behavior is a direct consequence of having multiple redox-active metal centers within a single molecular entity.
Cyclic voltammetry studies of trinuclear ruthenium acetate clusters, [Ru₃O(CH₃CO₂)₆L₃]ⁿ (where L is a nitrogen-containing ligand), reveal a series of well-defined, reversible one-electron waves. iaea.org These waves correspond to the successive oxidation or reduction of the individual ruthenium centers within the cluster, for example, from a [Ru³⁺Ru³⁺Ru³⁺] core to [Ru⁴⁺Ru³⁺Ru³⁺] and further to other mixed-valence states. iaea.org The separation between the successive redox potentials, which can be around 1 Volt, is a measure of the electronic communication between the metal centers, indicating a strong metal-metal interaction through the bridging ligands and the central oxygen atom. iaea.org
Similarly, diruthenium paddlewheel complexes, the fundamental units of diruthenium tetraacetate chloride, are known for their high structural stability during redox reactions. chemrxiv.org When incorporated into larger assemblies like metal-organic polyhedra (MOPs), these diruthenium units can collectively participate in multi-electron transfer processes. chemrxiv.org For instance, a cuboctahedral RuMOP was shown to undergo a reduction process involving approximately nine electrons, corresponding to the reduction of nine out of the twelve available diruthenium redox sites. chemrxiv.org This capacity for multi-electron transfer makes these clusters highly attractive for applications requiring high charge storage or transfer capacity. nih.gov
Table 3: Redox Potentials for a Trinuclear Ruthenium Acetate Cluster
| Redox Couple | E₁/₂ (V vs. specific reference) | Nature of Process | Reference |
|---|---|---|---|
| [Ru₃O]⁷⁺/[Ru₃O]⁶⁺ | Varies with ligand | Reversible, one-electron | iaea.org |
| [Ru₃O]⁶⁺/[Ru₃O]⁵⁺ | Varies with ligand | Reversible, one-electron | iaea.org |
| [Ru₃O]⁵⁺/[Ru₃O]⁴⁺ | Varies with ligand | Reversible, one-electron | iaea.org |
Note: The exact potential values are highly dependent on the specific ligands (L) and the solvent system used.
Mixed-Valence States and Electronic Coupling Studies
The diruthenium tetraacetate chloride framework, with its characteristic paddlewheel structure, provides a classic example of a mixed-valence compound. The formal oxidation state of the two ruthenium centers is +2.5, implying the presence of one Ru(II) and one Ru(III) ion. rsc.orgwikipedia.org This non-integer oxidation state is a hallmark of Class II or Class III systems in the Robin-Day classification scheme, indicating a significant degree of electronic communication between the metal centers. The most stable form of these diruthenium carboxylate complexes is the Ru₂(II,III) state, with the corresponding Ru₂(II,II) and Ru₂(III,III) species being considerably less stable. rsc.org The polymeric structure of diruthenium tetraacetate chloride consists of [Ru₂(O₂CCH₃)₄]⁺ units linked by bridging chloride ligands. wikipedia.org The core [Ru₂(O₂CCH₃)₄]⁺ cation adopts a Chinese lantern structure with a Ru-Ru distance of approximately 228 pm, supporting a fractional metal-metal bond order of 2.5. wikipedia.org
The electronic coupling in these mixed-valence species is a subject of extensive research, often investigated through electrochemical and spectroscopic methods. Electrochemical studies reveal the stability of the mixed-valence state. The comproportionation constant (Kc), derived from the separation of redox potentials for the Ru₂(III,III)/Ru₂(II,III) and Ru₂(II,III)/Ru₂(II,II) couples, serves as a quantitative measure of the stability of the mixed-valence state relative to the isovalent states. For instance, in a related acetate-bridged dinuclear ruthenium complex, [Ru₂(bpmp)(OAc)₂]²⁺, a large comproportionation constant of 1.10 × 10¹² was determined, indicating considerable stability of the mixed-valence state. lu.se
| Redox Couple | Potential (E₁/₂ vs Fc⁺/0) | Comproportionation Constant (Kc) | Gibbs Free Energy of Comproportionation (ΔG_c) |
|---|---|---|---|
| Ru₂(II,II) / Ru₂(II,III) | -0.61 V | 1.10 × 10¹² | -68 kJ mol⁻¹ |
| Ru₂(II,III) / Ru₂(III,III) | +0.09 V |
Spectroscopic studies, particularly in the near-infrared (NIR) region, provide direct evidence of electronic coupling. The presence of low-energy, intense intervalence charge-transfer (IVCT) bands is a defining characteristic of mixed-valence compounds. lu.sersc.org These bands correspond to the energy required to transfer an electron from the more reduced metal center to the more oxidized one. In the case of [Ru₂(bpmp)(OAc)₂]²⁺, three distinct IVCT bands were observed in the NIR to mid-IR spectrum, suggesting a high degree of electronic delocalization. lu.se The analysis of IVCT bands using the Marcus-Hush model allows for the estimation of the electronic coupling parameter (H_ab). For some mixed-valence di-ruthenium systems, H_ab values have been calculated to be in the range of 62 to 103 cm⁻¹, classifying them as Class II mixed-valence systems, which are characterized by localized valences with a measurable rate of intramolecular electron transfer. rsc.org
| Parameter | Value | Technique |
|---|---|---|
| IVCT Band 1 | 3765 cm⁻¹ (ε = 1840 M⁻¹cm⁻¹) | NIR-IR Spectroscopy |
| IVCT Band 2 | 5615 cm⁻¹ (ε = 10590 M⁻¹cm⁻¹) | |
| IVCT Band 3 | 7735 cm⁻¹ (ε = 3410 M⁻¹cm⁻¹) | |
| EPR g-values | g₁=2.492, g₂=2.242, g₃=1.855 | EPR Spectroscopy |
Theoretical studies, such as density functional theory (DFT), complement experimental findings by providing a model for the electronic structure and the nature of electron density sharing between the ruthenium centers. acs.orgnih.gov For the [Ru₂(OAc)₄]Cl complex, calculations have shown that the ground state is a quartet, with a higher energy doublet state also possible. The calculated Ru-Ru bond distances differ between these electronic states, with the quartet state having a shorter bond (2.325 Å) compared to the doublet state (2.407 Å). acs.org This DFT-based approach aligns with the Marcus-Hush description of mixed-valency and helps to identify the specific orbitals that contribute to the electronic communication between the two redox centers. acs.orgnih.gov The combination of these experimental and theoretical investigations provides a detailed understanding of the intricate electronic structure of mixed-valence ruthenium acetate chloride species.
Catalytic Applications of Ruthenium Acetate Chloride Complexes
Hydrogenation and Transfer Hydrogenation Catalysis
Ruthenium complexes are highly effective catalysts for hydrogenation and transfer hydrogenation reactions. nih.govuchile.cl These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups. wikipedia.org Ruthenium-catalyzed transfer hydrogenation, in particular, offers a versatile method for carbonyl addition from either the alcohol or aldehyde oxidation level without the need for stoichiometric organometallic reagents. nih.gov
Ruthenium acetate (B1210297) complexes are proficient catalysts for the hydrogenation and transfer hydrogenation of various carbonyl compounds and unsaturated substrates. acs.orgresearchgate.net For instance, ruthenium(II) complexes derived from acetate precursors have demonstrated high activity in the transfer hydrogenation of ketones. acs.org In one study, a ruthenium complex promoted the complete reduction of acetophenone (B1666503) in 2-propanol, achieving a turnover frequency (TOF) of up to 81,000 h⁻¹. acs.org
The catalytic system often involves a ruthenium precursor, a phosphine (B1218219) ligand, and a base in an alcohol solvent, which also serves as the hydrogen source. uchile.clacs.org For example, the transfer hydrogenation of acetophenone using ruthenium(II) carbonyl complexes showed 100% selectivity, with the most effective catalyst reaching a TOF of 390 h⁻¹. uchile.cl The mechanism for these reactions can follow different pathways, with some complexes operating via an outer-sphere hydrogenation mechanism. acs.org The choice of ligands, such as bulky diphosphines, is crucial as it creates a more robust catalyst and can enforce a specific geometry essential for stereoselective catalysis. acs.org
Table 1: Transfer Hydrogenation of Acetophenone using Ruthenium Acetate-Derived Catalysts
| Catalyst Precursor | Substrate | Solvent/H-Source | Base | Temp (°C) | Yield/Conversion | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| [Ru(η²-OAc)₂(DCyPF)] | Acetophenone | 2-Propanol | NaOiPr | Reflux | 100% Conv. (4.5 h) | 1400 | acs.org |
| [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] | Acetophenone | 2-Propanol | NaOiPr | 30 | - | 81000 | acs.org |
| Ru(L₁)(PPh₃)Cl₂ | Acetophenone | Isopropanol | ⁱPrOK | - | - | 1.16 x 10³ | acs.org |
| cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN8)₂] | Acetophenone | Propan-2-ol | NaOH | 80 | 100% Selectivity | 390 | uchile.cl |
The hydrogenation of esters to alcohols is a chemically challenging transformation. While some homogeneous ruthenium catalysts have been explored, their application is often limited to activated esters. nih.gov For example, an early ruthenium hydride complex hydrogenated ethyl acetate to ethanol (B145695) with only an 8% yield. nih.gov
More recent advancements have identified ruthenium(II) complexes capable of this reaction under specific conditions. acs.orgacs.org Research into the dehydrogenative coupling of alcohols and the reverse reaction, ester hydrogenation, has highlighted the potential of ruthenium-based systems. acs.org A proposed mechanism for ester hydrogenation involves an outer-sphere bifunctional pathway where a ruthenium hydride-amine complex transfers a Ru-H/N-H pair to the ester. acs.org This process typically requires a base, such as potassium tert-butoxide (KOtBu), and hydrogen pressure. acs.org While direct examples using pre-formed ruthenium acetate chloride are scarce in the provided literature, the fundamental studies on ruthenium-catalyzed ester hydrogenation lay the groundwork for its potential application. acs.orgacs.org The direct C-C coupling of ethanol under ruthenium-catalyzed transfer hydrogenation conditions further illustrates the versatility of these catalysts in reactions involving alcohols and their derivatives. nih.gov
The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid or its salt, formate (B1220265), is a critical area of research for CO₂ utilization. nih.govnsf.gov Ruthenium complexes, including those derived from RuCl₃, are among the most active and selective catalysts for this transformation. nih.govnih.gov The hydrogenation is typically performed in the presence of a base and a suitable solvent system, such as DMSO/water mixtures or water and triethylamine. nih.govnih.gov
Heterogenized ruthenium catalysts, where a ruthenium complex is immobilized on a support, have shown exceptional performance. nih.govrsc.org For example, a Ru(III) catalyst prepared by immobilizing RuCl₃·xH₂O onto a bipyridine-functionalized covalent triazine framework achieved an unprecedented turnover frequency of 38,800 h⁻¹ for CO₂ hydrogenation to formate. nih.gov Similarly, ruthenium nanoparticles on supported ionic liquid phases (Ru@SILP) have demonstrated high productivity, with turnover numbers (TON) up to 16,100. nih.gov
In homogeneous systems, the novel [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] complex has proven to be an excellent precatalyst, yielding TONs up to 4,200 and TOFs up to 260 h⁻¹ in DMSO without amine bases. nih.gov The reaction rate is influenced by factors such as hydrogen pressure and the solvent, with polar solvents generally favoring the rate-determining step of CO₂ insertion into the Ru(II)-H bond. nih.gov
Table 2: Hydrogenation of Carbon Dioxide using Ruthenium-Based Catalysts
| Catalyst | Solvent/Base | Temp (°C) | Pressure (bar) | Product | TON | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| [bpy-CTF-RuCl₃] | - | - | - | Formate | - | 38800 | nih.gov |
| [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] | DMSO/H₂O | 60 | 80 H₂, 40 CO₂ | Formic Acid | 4200 | 260 | nih.gov |
| Ru@SILP(SO₃H-OAc) | H₂O/NEt₃ | - | - | Formate | 16100 | 1430 (initial) | nih.gov |
| Ru/bpyTN-30-CTF | - | - | - | Formic Acid | 524000 (total) | - | rsc.org |
C-H Activation and Functionalization Reactions
Ruthenium acetate chloride complexes are highly effective catalysts for the direct functionalization of otherwise inert C-H bonds. This atom-economical approach circumvents the need for pre-functionalized starting materials, offering a more sustainable and efficient route to complex molecules. The acetate ligand is often proposed to act as an internal base, facilitating the C-H activation step through a concerted metalation-deprotonation mechanism.
The directing-group-assisted C-H arylation has emerged as a robust strategy for regioselective functionalization. Ruthenium catalysts, often generated from precursors like [RuCl2(p-cymene)]2 in the presence of an acetate source, have been successfully employed for the ortho-arylation of aromatic compounds bearing imine and oxazoline (B21484) directing groups. rsc.orgrsc.orgrsc.org
Research has shown that ruthenium(II) carboxylate complexes can catalyze the direct arylation of ketimines with aryl chlorides. rsc.org The carboxylate additive is crucial for the catalytic cycle. Similarly, oxazoline-directed C-H arylation provides a pathway to chiral biaryl compounds. nih.gov The reaction typically involves a ruthenium(II) catalyst, a carboxylate additive (like potassium acetate or a bulky carboxylic acid), and an aryl halide as the coupling partner. nih.gov These reactions often exhibit broad functional group tolerance, allowing for the synthesis of a diverse range of arylated products. For instance, ruthenium-catalyzed direct arylations of indoles bearing a removable pyrimidyl directing group proceed with high chemo- and site-selectivity. nih.gov
| Directing Group | Substrate Example | Arylating Agent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imine (from Benzylic Amine) | N-benzylidene-2,6-diisopropylaniline | 4-Chlorotoluene | [RuCl2(p-cymene)]2 / K2CO3 | High | rsc.org |
| Oxazoline | 2-Phenyl-4,4-dimethyloxazoline | 4-Bromoanisole | [RuCl2(p-cymene)]2 / K2CO3 / Additive | Up to 95% | acs.org |
| Imine (Ketimine) | N-(1-phenylethylidene)aniline | 1-Chloro-4-methoxybenzene | [Ru(O2CMes)2(p-cymene)] / MesCO2H | 85% | rsc.org |
| Removable Pyrimidyl on Indole | 1-(Pyrimidin-2-yl)-1H-indole | 1-Bromo-4-fluorobenzene | [RuCl2(p-cymene)]2 / MesCO2H | 89% | nih.gov |
Ruthenium acetate chloride systems are also potent catalysts for the C-H alkenylation and alkylation of arenes and heteroarenes. These reactions provide direct access to substituted styrenes and alkylated aromatics, which are valuable intermediates in materials science and medicinal chemistry.
Oxidative alkenylation, often referred to as the Fujiwara-Morita reaction, can be achieved using ruthenium catalysts. wikipedia.orgacs.org For example, the reaction of aromatic ketones with acrylates in the presence of a [RuCl2(p-cymene)]2 catalyst and a copper(II) acetate oxidant affords the ortho-alkenylated products in good yields. wikipedia.org These transformations can even be performed in environmentally benign solvents like water. wikipedia.org
Direct alkylations of arenes with unactivated alkyl halides, which are challenging due to potential β-hydride elimination, have been successfully realized using ruthenium catalysts. rsc.org The use of a ruthenium(II) carboxylate complex, such as [Ru(O2CMes)2(p-cymene)], has been shown to be effective for the direct alkylation of ketimines with alkyl halides bearing β-hydrogens. rsc.org More recently, ligand-enabled, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids with various alkyl halides has been reported, showcasing the versatility of these catalytic systems. cdmf.org.br
| Transformation | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Oxidative Alkenylation | Acetophenone | Methyl acrylate | [RuCl2(p-cymene)]2 / Cu(OAc)2·H2O | ortho-Alkenylated ketone | wikipedia.org |
| Oxidative Alkenylation | 2-Phenylpyridine | Styrene | [RuCl2(p-cymene)]2 / AgSbF6 / Cu(OAc)2·H2O | ortho-Alkenylated pyridine | wikipedia.org |
| Direct Alkylation | 2-Acetylpyridine Imines | 1-Iodoadamantane | [RuCl2(p-cymene)]2 / K2CO3 / MesCO2H | ortho-Alkylated imine | rsc.org |
| meta-C-H Alkylation | Benzoic Acid | Cyclohexyl Iodide | [Ru(p-cymene)Cl2]2 / Ligand / Ag2CO3 | meta-Alkylated benzoic acid | cdmf.org.br |
A significant advancement in ruthenium catalysis is the development of regioselective deaminative coupling reactions. These transformations involve the cleavage of a C-N bond in an amine and the subsequent formation of a new C-C bond, offering a novel synthetic strategy for constructing complex molecular frameworks.
A catalytic system generated in situ from a cationic Ru-H complex, [(C6H6)(PCy3)(CO)RuH]+BF4-, and a benzoquinone ligand has proven highly effective for the deaminative coupling of 2-aminoaryl ketones with branched amines. This reaction leads to the regioselective formation of 2,4-disubstituted quinoline (B57606) products, which are important heterocyclic motifs in biologically active compounds. The reaction proceeds with the liberation of ammonia (B1221849) as the sole byproduct, highlighting its atom-economical nature. Mechanistic studies suggest the formation of a β-aminoimine intermediate, followed by C-C bond cleavage and subsequent cyclization. This methodology has been successfully applied to the synthesis of natural products like graveolinine.
The catalytic systems based on ruthenium acetate chloride exhibit a broad substrate scope and are amenable to a variety of reaction conditions.
In directed C-H arylations, a wide array of directing groups are tolerated, including imines, oxazolines, pyridines, and removable pyrimidyl groups. rsc.orgnih.gov The arylating agents can be aryl chlorides, bromides, or iodides, with additives sometimes required to facilitate the reaction with less reactive chlorides. nih.gov The reactions are typically conducted in organic solvents like m-xylene (B151644) or dioxane at elevated temperatures (around 120 °C). nih.gov
For alkenylation and alkylation reactions, both electron-rich and electron-deficient (hetero)arenes can be successfully functionalized. wikipedia.orgacs.org A range of alkenes, including acrylates and styrenes, and alkyl halides (primary, secondary, and tertiary) serve as effective coupling partners. wikipedia.orgcdmf.org.br Oxidative conditions, often employing a copper(II) or silver(I) salt, are common for alkenylation, while alkylations are typically performed under basic conditions. rsc.orgwikipedia.org Notably, some of these transformations can be performed in water or even under solvent-free conditions, enhancing their green chemistry credentials. rsc.orgwikipedia.org
The deaminative coupling reactions demonstrate good functional group tolerance. A variety of 2-aminoaryl aldehydes and ketones can be coupled with both cyclic and acyclic branched primary amines to afford quinoline derivatives in good to excellent yields.
Carbon-Carbon Bond Formation Beyond C-H Activation
While C-H activation is a dominant area of application, ruthenium acetate chloride complexes also catalyze other important carbon-carbon bond-forming reactions.
Ruthenium acetate complexes have been identified as effective catalysts for the head-to-head dimerization of terminal alkynes. This reaction provides an atom-economical route to conjugated 1,4-enynes, which are versatile building blocks in organic synthesis.
Specifically, a ruthenium(II) acetate complex bearing a bulky diphosphine ligand, [Ru(η2-OAc)2(DiPPF)] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene), has been shown to catalyze the dimerization of terminal alkynes. For example, the dimerization of phenylacetylene (B144264) using this catalyst at 110 °C results in 1,4-diphenyl-1-buten-3-yne with high yield and excellent stereoselectivity for the Z-isomer. The reaction is applicable to a range of aromatic and aliphatic terminal alkynes.
| Alkyne Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (Z/E) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | [Ru(η2-OAc)2(DiPPF)] | 110 | 85 | 95:5 | |
| 4-Ethynyltoluene | [Ru(η2-OAc)2(DiPPF)] | 110 | 90 | 94:6 | |
| 1-Ethynyl-4-fluorobenzene | [Ru(η2-OAc)2(DiPPF)] | 110 | 75 | 95:5 | |
| 1-Heptyne | [Ru(η2-OAc)2(DiPPF)] | 110 | 55 | 93:7 |
Carbonylation Reactions
Ruthenium acetate chloride complexes and their derivatives serve as effective precatalysts in carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic substrate using carbon monoxide (CO). wikipedia.orgresearchgate.net These reactions are of significant industrial importance for the synthesis of esters, aldehydes, and ketones. wikipedia.org The catalytic activity often relies on the in situ generation of active mononuclear ruthenium species from the more stable dimeric or polymeric precatalyst. researchgate.net
Research has demonstrated that ruthenium catalysts can facilitate the carbonylation of various C-H bonds. For instance, the direct carbonylation of C-H bonds in arylacetamides has been achieved using a bidentate-chelation system with a ruthenium catalyst. researchgate.net In these processes, a stable ruthenium precursor, such as dodecacarbonyltriruthenium (B8016418) (Ru3(CO)12), which can be formed from or is related to acetate chloride complexes under reaction conditions, fragments into catalytically active mononuclear species. researchgate.net The presence of additives like water is sometimes required for the efficient generation of these active species. researchgate.net
Another key application is the alkoxycarbonylation of alkenes to produce industrially valuable esters. A protocol using Ru3(CO)12 as the catalyst, in the presence of an ionic liquid like [Bmim]Cl, has been developed for the methoxycarbonylation of alkenes. researchgate.net This system demonstrates that the catalyst-containing ionic liquid phase can be recycled and reused multiple times. researchgate.net
The table below summarizes representative research findings in ruthenium-catalyzed carbonylation reactions.
Table 1: Ruthenium-Catalyzed Carbonylation Reactions
| Substrate | Catalyst System | Key Conditions | Product Type | Yield | Source(s) |
|---|---|---|---|---|---|
| Arylacetamide | Ruthenium Catalyst | Bidentate-chelation, Ethylene, H₂O | Aryl Ketone | - | researchgate.net |
| Alkenes | Ru₃(CO)₁₂ / [Bmim]Cl | Low CO concentration, Methanol (B129727) | Ester | Up to 82% | researchgate.net |
Allylic Ether Isomerization
Ruthenium complexes containing acetate and chloride ligands are also proficient catalysts for the isomerization of double bonds, particularly in allylic systems. Isomerization of allylic ethers and related compounds is a valuable transformation in organic synthesis, providing access to different isomers that can be used in subsequent reactions.
A notable example is the ruthenium-catalyzed regioselective olefin migration of dihydropyran allylic acetals to form homoallylic acetals. acs.org This reaction serves as a key step in a de novo synthetic strategy towards β-2,6-dideoxypyranoglycosides, a class of compounds found in various natural products. acs.org The process illustrates the catalyst's ability to selectively migrate the double bond within the cyclic allylic acetal (B89532) to a specific, thermodynamically favorable position, intercepting an intermediate that is crucial for the synthesis of the target molecule. acs.org This type of isomerization highlights the utility of ruthenium catalysis in complex synthetic pathways, enabling the construction of challenging carbohydrate structures. acs.org
Mechanistically similar transformations, such as the redox isomerization of allyl alcohols catalyzed by ruthenium, demonstrate the broad potential for these catalysts to selectively act on allylic double bonds without affecting other functional groups. semanticscholar.org
The table below details findings on the isomerization of allylic acetals catalyzed by ruthenium complexes.
Table 2: Ruthenium-Catalyzed Isomerization of Dihydropyran Allylic Acetals
| Substrate Class | Catalyst System | Transformation | Product Class | Application | Source(s) |
|---|---|---|---|---|---|
| Dihydropyran Allylic Acetals | Ruthenium Catalyst | Regioselective Olefin Migration | Homoallylic Acetals | Synthesis of β-2,6-dideoxypyranoglycosides | acs.org |
| Allyl Alcohols | Ruthenium Catalyst | Redox Isomerization | Saturated Carbonyls | Selective Isomerization | semanticscholar.org |
Precatalyst Roles and Activation Mechanisms in Catalytic Cycles
The compound diruthenium tetraacetate chloride, with the formula {[Ru2(O2CCH3)4]Cl}n, is a mixed-valence Ru(II,III) coordination polymer. wikipedia.org In catalysis, this and related ruthenium(III) complexes typically function as precatalysts—stable precursor compounds that are converted into the catalytically active species under reaction conditions. chimia.chnih.gov The activation process is a critical step that initiates the catalytic cycle and involves the transformation of the robust precatalyst into a more reactive, often coordinatively unsaturated, species.
Several key activation mechanisms have been identified for ruthenium precatalysts:
Reduction to a Lower Oxidation State: Many catalytic cycles require ruthenium in a lower oxidation state, such as Ru(II), Ru(I), or Ru(0). The Ru(III) center in a precatalyst can be reduced in situ. For example, in certain atom transfer radical addition (ATRA) reactions, a Ru(III) complex is reduced by a metal like magnesium to a hypothetical, active Ru(II) species which then enters the catalytic cycle. chimia.ch Similarly, electrochemical methods can be used to reduce a Ru(III) precatalyst (like RuCl3·nH2O) to an active Ru(II) intermediate, enabling C-H activation at mild temperatures. nih.gov
Ligand Dissociation or Abstraction: The creation of a vacant coordination site on the ruthenium center is often essential for substrate binding. This can be achieved through the dissociation of a ligand. In some systems, a silver salt is used to abstract a halide ligand, generating a cationic and more reactive ruthenium species that can coordinate with the substrate and initiate catalysis. nih.govnih.gov Thermal dissociation of a ligand, such as a p-cymene (B1678584) ligand, can also generate the active intermediate. researchgate.net
Formation of Ruthenium-Hydride Species: In reactions like isomerization and hydrogenation, the formation of a ruthenium-hydride (Ru-H) bond is a common and crucial step in the activation process. The Ru-H species is often the true catalyst that interacts with the substrate's double bonds. researchgate.net This active hydride can be generated in situ from a Ru(III) chloride complex in the presence of a hydrogen source. researchgate.net
Fragmentation of Clusters: In carbonylations, polynuclear ruthenium carbonyl clusters like Ru3(CO)12 are often used as precatalysts. Under reaction conditions, these clusters can fragment into active mononuclear ruthenium-carbonyl species, which are the actual catalysts. researchgate.net There is significant evidence that Ru3(CO)12 behaves as a precatalyst for a variety of catalytically active mononuclear ruthenium species in different reactions. researchgate.net The dimeric core of diruthenium tetraacetate chloride can be thought of in a similar vein, where cleavage of the Ru-Ru bond or fragmentation of the polymer chain is necessary to generate active monomeric sites.
Mechanistic Investigations of Ruthenium Acetate Chloride Catalyzed Transformations
Ligand-Assisted Proton Shuttle (LAPS) Mechanisms
A key mechanistic feature in many ruthenium-catalyzed reactions is the active participation of ligands in proton transfer events. This concept, known as Ligand-Assisted Proton Shuttle (LAPS), highlights that ligands are not mere spectators coordinating to the metal center but are integral to the catalytic cycle, facilitating bond-making and bond-breaking processes.
The isomerization of terminal alkynes to vinylidene species is a fundamental step in numerous ruthenium-catalyzed reactions. researchgate.net This transformation typically involves a 1,2-hydrogen shift. organic-chemistry.org The process often begins with the coordination of the alkyne to the ruthenium center, forming a π-alkyne complex. researchgate.net This intermediate can be a transient species that rapidly converts to the more stable vinylidene complex. researchgate.net The formation of transition metal-vinylidene complexes from terminal alkynes is a widely recognized and facile process. researchgate.netnih.gov
Experimental and theoretical studies have explored the mechanisms of this tautomerization. For instance, the reaction of ruthenium complexes with terminal alkynes can lead to the formation of η2-alkyne complexes, which may be stable enough for experimental characterization or act as fleeting intermediates before rearranging to the vinylidene product. researchgate.net In some systems, the isomerization is thought to proceed via the slippage of the π-bound alkyne to form a σC-H complex, followed by an indirect 1,2-H shift to yield the vinylidene species. researchgate.net
The acetate (B1210297) ligand has been identified as a highly effective internal base and proton shuttle in ruthenium-catalyzed transformations. rsc.orgacs.org Its ability to participate directly in proton transfer steps is crucial for the efficiency of many catalytic cycles. rsc.orgacs.org
An experimental and computational study of the reaction between the ruthenium bis-acetate complex, Ru(κ2-OAc)2(PPh3)2, and phenylacetylene (B144264) (HC≡CPh) demonstrated this role explicitly. rsc.org The reaction, which yields the vinylidene complex Ru(κ1-OAc)(κ2-OAc)(=C=CHPh)(PPh3)2, proceeds under remarkably mild conditions. rsc.org DFT calculations revealed that the acetate ligand not only assists in the initial C-H activation of the alkyne but also subsequently delivers the proton to the alkenyl ligand in a hydride-to-alkenyl-to-alkynyl transformation. acs.org This ability of the acetate ligand to mediate proton transfer between mutually trans ligands represents a significant mechanistic feature. acs.org This ligand-assisted proton shuttle (LAPS) mechanism, facilitated by the hemilability of the acetate ligand, is considered responsible for enhancing catalytic activity. rsc.orgacs.org
| Ruthenium Complex | Reactant | Product | Key Mechanistic Feature | Reference(s) |
| Ru(κ2-OAc)2(PPh3)2 | HC≡CPh | Ru(κ1-OAc)(κ2-OAc)(=C=CHPh)(PPh3)2 | Intramolecular acetate-mediated proton shuttle (LAPS) | rsc.org |
| [Ru(X)H(CO)(PiPr3)2] (X = κO2-OC(O)Me) | Phenylacetylene | Alkenyl and alkynyl derivatives | Acetate assists in C-H activation and subsequent proton delivery to the alkenyl ligand. | acs.org |
DFT and Computational Mechanistic Studies
Density Functional Theory (DFT) and other computational methods have become indispensable tools for elucidating the complex mechanisms of ruthenium-catalyzed reactions. acs.orgnih.gov These studies provide detailed insights into reaction pathways, intermediate structures, and the energetics of transition states, complementing experimental findings. hud.ac.ukmdpi.com
Computational studies are frequently used to map the potential energy surfaces of catalytic cycles. researchgate.netresearchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that illustrate the most plausible reaction pathway. researchgate.netsemanticscholar.org
For example, in the ruthenium-catalyzed C-H allylation of benzoic acids, DFT calculations were used to explore the entire catalytic cycle, which includes C-H activation, migratory insertion, and catalyst recovery. acs.orgnih.gov The analysis of transition state structures is critical in these studies. For instance, in a β-hydride elimination step, a four-center transition state involving the ruthenium center abstracting a hydrogen atom was identified. acs.org These computational models allow for the comparison of different potential pathways, helping to determine the most energetically favorable route. rsc.orgmdpi.com The reliability of these theoretical models is often validated by comparing calculated energy barriers and reaction outcomes with experimental observations. rsc.org
| Catalytic Step | System Studied | Computational Finding | Reference(s) |
| C-H Activation | Ru-catalyzed C-H allylation of benzoic acids | Concerted metalation-deprotonation (CMD) mechanism is plausible. | nih.gov |
| β-Hydride Elimination | Ru-catalyzed C-H allylation | Involves a four-center transition state with the Ru center abstracting the hydrogen. | acs.org |
| Acetylene (B1199291) Hydrochlorination | Pincer ligand supported Ru(II) complexes | The electrophilic proton-ruthenation mechanism is favored due to lower energetic barriers. | mdpi.com |
| Alkyne to Vinylidene Isomerization | Ru-bis-acetate complex + phenylacetylene | Acetate ligand directly facilitates proton transfer. | rsc.orgacs.org |
Identifying the rate-determining step (RDS) is a primary goal of mechanistic studies as it pinpoints the kinetic bottleneck of a catalytic reaction. rsc.org A combination of experimental kinetics and computational modeling is often employed for this purpose. rsc.orgacs.org
In the ruthenium-catalyzed C-H allylation of benzoic acids, DFT calculations, in conjunction with experimental kinetic isotope effects (kH/kD values of 2.8–4.5), identified the C-H activation of the benzoic acid as the rate-limiting step. acs.orgnih.gov Similarly, in studies of ammonia (B1221849) decomposition on ruthenium-based catalysts, microkinetic models grounded in ab initio calculations are developed to test different potential rate-determining steps against experimental results. rsc.org By comparing the calculated reaction rates for each proposed RDS with experimentally measured rates, the most likely RDS can be determined. acs.org For instance, in one study, the hydrogenation step of an NH species (NH* + H* ⇌ NH2* + *) was identified as the best fit for the RDS. acs.org
Diruthenium complexes, particularly mixed-valence Ru(II)/Ru(III) systems, have been extensively studied to understand bridge-mediated electron transfer and electronic coupling. rsc.orgresearchgate.net Theoretical models, often based on DFT, are crucial for interpreting the experimental data derived from techniques like electronic absorption spectroscopy and electrochemistry. hud.ac.ukacs.org
| Parameter | Definition/Significance | Experimental Probe | Theoretical Insight | Reference(s) |
| Kc (Comproportionation Constant) | Thermodynamic stability of the mixed-valence state with respect to disproportionation. | Electrochemistry (from ΔE of successive redox couples). | Correlates with the calculated energy of the mixed-valence state. | rsc.orgresearchgate.net |
| H_ab (Electronic Coupling Parameter) | A direct measure of the electronic interaction between two redox centers. | Electronic Absorption Spectroscopy (from intervalence charge transfer, IVCT, bands). | Calculated from the energy splitting of orbitals in the mixed-valence state. | acs.org |
| Mixed-Valence State | A molecular entity containing metal ions in different oxidation states (e.g., Ru(II)Ru(III)). | EPR and Electronic Absorption Spectroscopy. | DFT calculations elucidate electronic structure and frontier molecular orbitals. | hud.ac.ukrsc.orgacs.org |
Reaction Pathway Elucidation
The elucidation of reaction pathways is fundamental to understanding and optimizing catalytic transformations involving ruthenium acetate chloride. This involves identifying key intermediates and observing the reaction in real-time to map out the catalytic cycle.
Identification and Characterization of Intermediates
The catalytic activity of ruthenium complexes is intrinsically linked to the series of intermediates formed during the reaction. In ruthenium-catalyzed C-H activation and annulation reactions, detailed mechanistic studies have provided strong evidence for a catalytic cycle that begins with a carboxylate-assisted C-H bond ruthenation. acs.org This is followed by the coordinative insertion of an alkyne, reductive elimination, and subsequent reoxidation of the resulting ruthenium(0) complex. acs.org
In the context of CO2 hydrogenation, high-pressure operando NMR spectroscopy has been instrumental in identifying organometallic species present under catalytic conditions. osti.govacs.orgacs.org For instance, in reactions using ruthenium bis(diphosphine) complexes, a hydrido-dihydrogen complex has been observed as a key intermediate. osti.govacs.org The specific intermediates can vary depending on the base used. For example, with DBU as the base, cis-Ru(PNP)2(H)2 is the predominant species observed, suggesting a catalytic cycle where DBU deprotonates a cis-[Ru(PNP)2(H2)(H)]+ intermediate. osti.govacs.org
In reactions involving N-alkoxybenzamides, insightful experimental and theoretical studies point towards a Ru(II)-Ru(IV)-Ru(II) pathway. rsc.orgrsc.org This mechanism involves the formation of a putative Ru-nitrene intermediate, which is a departure from conventional mechanisms where alkyne insertion precedes N-O bond cleavage. rsc.orgrsc.org The stepwise addition of reactants has also allowed for the isolation and characterization of specific intermediates. For example, in the reaction of mer-[Ru(H)2(CO)(PPh3)3] with thymine (B56734) acetic acid, monohapto and dihapto intermediates have been intercepted and characterized. mdpi.com
The structure of the ruthenium complex itself can be complex. Diruthenium tetraacetate chloride, for example, is a coordination polymer with the formula {[Ru2(O2CCH3)4]Cl}n. wikipedia.org Its core structure features a [Ru2(O2CCH3)4]+ unit with a Ru-Ru distance of 228 pm, where four acetate ligands bridge the two ruthenium centers. wikipedia.org These units are then linked by bridging chloride ligands. wikipedia.org
| Reaction Type | Key Intermediates Identified | Experimental Technique |
| CO2 Hydrogenation | Hydrido-dihydrogen complex, cis-Ru(PNP)2(H)2, cis-[Ru(PNP)2(H2)(H)]+ | High-Pressure Operando NMR Spectroscopy |
| C-H Annulation | Ru-nitrene species | Experimental and Theoretical Studies |
| Alkyne Annulation | Ruthenacycle after C-H metalation | Mechanistic Studies |
| Reaction with Thymine Acetic Acid | mer-κ¹(O)THAc-Ru(CO)H(PPh3)3, trans(P,P)-κ²(O,O)THAc-[Ru(CO)H(PPh3)2] | Stepwise Addition, NMR Spectroscopy |
Operando Spectroscopic Techniques for Real-Time Monitoring (e.g., Operando NMR for CO2 Hydrogenation)
Operando spectroscopy is a powerful tool for observing catalytic species as they exist under actual reaction conditions, providing a direct correlation between catalyst structure and catalytic activity. osti.govacs.orgacs.org High-pressure operando Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been pivotal in studying the hydrogenation of carbon dioxide (CO2) to formate (B1220265) and methanol (B129727) catalyzed by ruthenium complexes. osti.govacs.orgresearchgate.net
By monitoring reactions under high pressure (e.g., 40 atm of a 1:1 H2/CO2 mixture), researchers can directly observe and identify the structures of organometallic species present during catalysis. osti.govacs.org In the hydrogenation of CO2 using ruthenium bis(diphosphine) complexes, operando ¹H and ³¹P{¹H} NMR spectroscopy allowed for the correlation between the rate of formate production and the observation of specific intermediates, such as a hydrido-dihydrogen complex. osti.govacs.org These studies revealed that the reaction can proceed through two competing catalytic cycles, with the dominant pathway depending on the choice of base and catalyst. osti.govacs.org
For example, using the base DBU with cis-Ru(PNP)2(H)2 and cis-[Ru(PNP)2(κ2-OAc)]+, operando NMR showed that cis-Ru(PNP)2(H)2 is the main species present. acs.org This supports a mechanism where the strong base deprotonates cis-[Ru(PNP)2(H2)(H)]+ to regenerate the catalyst, followed by a rate-determining hydride transfer to CO2. osti.govacs.org Kinetic data derived from operando NMR studies also provide insights into rate enhancements, such as the 12-fold increase in the rate of hydrogenation of the transient formaldehyde (B43269) intermediate in methanol production when using specific catalysts. researchgate.net This real-time monitoring is crucial for understanding the vital role of additives like bases in determining both the rate and the reversibility of the chemical transformation. osti.govacs.org
| Catalytic System | Operando Technique | Key Findings |
| Ruthenium bis(diphosphine) complexes for CO2 hydrogenation | High-Pressure ¹H and ³¹P{¹H} NMR | Correlated formate production rate with observation of a hydrido-dihydrogen intermediate. osti.govacs.org Revealed two competing catalytic cycles dependent on the base. osti.govacs.org |
| cis-Ru(PNP)2(H)2 / cis-[Ru(PNP)2(κ2-OAc)]+ with DBU for CO2 hydrogenation | High-Pressure Operando NMR | Identified cis-Ru(PNP)2(H)2 as the predominant species. acs.org Supported a mechanism involving base-mediated regeneration of the catalyst. osti.govacs.org |
| Ru(triphos) catalyst for CO2 to MeOH hydrogenation | Operando NMR Spectroscopy | Kinetic data showed a 12-fold rate enhancement for the hydrogenation of the formaldehyde intermediate. researchgate.net |
Role of the Acetate Ligand in Reaction Mechanisms
The acetate ligand is often not a mere spectator in ruthenium-catalyzed reactions. It can actively participate in the catalytic cycle, influencing the reaction pathway, facilitating bond cleavages, and mediating proton transfer steps.
Non-Innocent Behavior of Coordinated Acetate Ligands
The acetate ligand frequently exhibits "non-innocent" behavior, meaning it is directly involved in the key steps of the reaction mechanism rather than simply acting as a supporting ligand. In the synthesis of ruthenium vinylidene complexes from the reaction of cis-Ru(κ2-OAc)2(PPh3)2 with terminal alkynes, the acetate ligands are fluxional and participate in the transformation. acs.org The resulting vinylidene complexes, Ru(κ2-OAc)(κ1-OAc)(═C═CHR)(PPh3)2, feature both bidentate (κ²) and monodentate (κ¹) acetate ligands. acs.org
This dynamic coordination of the acetate ligand is crucial. The rapid switching between mono- and bidentate binding modes can stabilize mononuclear complex species and facilitate substitution reactions on the metal center. acs.org In some cases, a hydrogen bond can form between a substrate functional group (like a hydroxyl group on a vinylidene ligand) and the κ¹-acetate ligand, which influences the subsequent reactivity of the complex. acs.org This interaction can inhibit certain reaction pathways, such as the elimination of water. acs.org The acetate ligand can also act as a proton shuttle, assisting in the tautomerization of alkynes to vinylidenes. york.ac.uk
Facilitation of N-O Bond Cleavage by Acetic Acid in C-H Annulations
In certain ruthenium-catalyzed C-H activation/annulation reactions, acetic acid, which can be generated in situ, plays a critical role in facilitating key bond-breaking steps. rsc.orgrsc.org Specifically, in the annulation of alkyne-tethered N-alkoxybenzamides, the reaction proceeds through an unconventional Ru(II)-Ru(IV)-Ru(II) pathway. rsc.orgrsc.org A crucial step in this mechanism is the cleavage of the N-O bond, which occurs before the insertion of the alkyne. rsc.orgrsc.org
Mechanistic studies, supported by both experiments and DFT calculations, have revealed that acetic acid, generated from the initial N-H/C-H activation step, facilitates this N-O bond cleavage. rsc.orgrsc.org This assistance leads to the formation of a key Ru-nitrene intermediate. rsc.orgrsc.org This mode of action is distinct from many other transition metal-catalyzed C-H activation/annulations where alkyne insertion typically precedes the cleavage of the heteroatom bond. rsc.orgrsc.org The use of substrates with N-O bonds can serve as an "internal oxidant" strategy in these syntheses. acs.org
Influence on Substrate Binding and Proton Transfer
The acetate ligand significantly influences the catalytic process by affecting how substrates bind to the ruthenium center and by mediating proton transfer events. The carboxylate assistance is a cornerstone of the mechanism for many ruthenium(II)-catalyzed oxidative annulations. acs.org The initial, reversible C-H ruthenation is often guided and assisted by the carboxylate ligand. acs.orgacs.orgnih.gov
Furthermore, the acetate ligand can foster hydrogen bonding interactions with solvents and substrates, which can be a key factor in the catalytic activity. acs.org In reactions involving thymine acetic acid (THAcOH), NMR studies and DFT calculations support a reaction path where the acetate moiety of the ligand coordinates to the ruthenium center. mdpi.comresearchgate.net This metal coordination is believed to play a pivotal role in stabilizing the minor lactim tautomer of the nucleobase, which could be relevant to its biological activity. mdpi.comresearchgate.net The acetate ligand can also function as a proton shuttle, a mechanism termed Ligand Assisted Proton Shuttle (LAPS), where it transports a proton from one part of a substrate to another or between substrates. researchgate.net This is particularly relevant in processes like alkyne-vinylidene tautomerization. researchgate.net
Proposed Catalytic Cycles (e.g., Ru(II)-Ru(IV)-Ru(II) pathways in C-H Activation)
The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and ruthenium-based catalysts have emerged as powerful tools in this field. Among these, complexes involving ruthenium, acetate, and chloride have demonstrated significant catalytic activity. Mechanistic investigations, combining experimental and computational studies, have led to the proposal of catalytic cycles that rationalize the observed transformations. A prominent and frequently invoked pathway is the Ru(II)-Ru(IV)-Ru(II) catalytic cycle, particularly in C-H activation reactions. This cycle provides a framework for understanding how a ruthenium(II) precatalyst can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.
The initial step in these catalytic transformations often involves the in situ formation of a catalytically active Ru(II) species from a precatalyst, such as the dimeric complex [RuCl2(p-cymene)]2, in the presence of an acetate source like potassium acetate or acetic acid. mdpi.comresearchgate.net The acetate ligand is believed to play a crucial role, not only in the generation of the active catalyst but also in the subsequent C-H activation step. mdpi.comyoutube.com
A generalized Ru(II)-Ru(IV)-Ru(II) catalytic cycle for C-H activation can be described as follows:
Oxidation: The resulting Ru(II)-ruthenacycle intermediate undergoes oxidation to a high-valent Ru(IV) species. This oxidation is typically effected by an external oxidant, which is a common requisite in many of these catalytic systems. nih.gov
Reductive Elimination: The key bond-forming step occurs from the Ru(IV) intermediate via reductive elimination. This process involves the formation of the new C-C or C-X bond and the reduction of the ruthenium center from Ru(IV) back to Ru(II). nih.govrsc.org
Catalyst Regeneration: The final step involves the regeneration of the initial catalytically active Ru(II) species, which can then enter a new catalytic cycle.
Detailed mechanistic studies, including density functional theory (DFT) calculations, have provided further insights into the energetics and key intermediates of these catalytic cycles. For instance, in a ruthenium-catalyzed C-H oxygenation, the initial C-H activation from a Ru(II) complex to form a ruthenacycle is followed by oxidation with a hypervalent iodine reagent to generate a Ru(IV) intermediate. Subsequent reductive elimination from this Ru(IV) species forms the C-O bond. nih.gov Similarly, in certain C-H activation/annulation reactions, a Ru(II)-Ru(IV)-Ru(II) pathway involving N-O bond cleavage prior to alkyne insertion has been proposed based on both experimental and theoretical evidence. rsc.org
The table below presents selected computational data from a DFT study on a related ruthenium-catalyzed C-H allylation reaction, which helps to quantify the energy changes associated with key steps in a C-H activation pathway. nih.gov
| Reaction Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| Catalyst Formation | [RuCl2(p-cymene)]2 to Ru(OTFA)2(p-cymene) | Conversion of precatalyst to active mononuclear species. | -29.9 |
| C-H Activation | Transition State | Rate-determining step involving the cleavage of the C-H bond. | 30.1 |
| Migratory Insertion | Intermediate | Insertion of an alkene into the Ru-C bond. | - |
| Amide Extrusion | Transition State (TFA-mediated) | Acid-mediated cleavage of a C-N bond to form the product. | 12.2 |
This data is illustrative of the energy landscape in a related ruthenium-catalyzed C-H activation process and highlights the energetic feasibility of the proposed steps. nih.gov
Supramolecular Architectures and Materials Science Implications of Ruthenium Acetate Chloride Systems
Self-Assembly of Polynuclear Ruthenium Acetate (B1210297) Clusters
The foundation of many complex ruthenium acetate structures lies in the self-assembly of polynuclear clusters. A common and well-characterized example is the trinuclear cation [Ru3O(O2CCH3)6(OH2)3]+. wikipedia.org This basic ruthenium acetate features a core of three octahedral Ru(III) centers bridged by a central oxo ligand and six acetate ligands. wikipedia.org These fundamental clusters can serve as nodes for building larger, higher-order supramolecular complexes and coordination polymers. bohrium.com Another critical building block is the diruthenium paddlewheel complex, which is known to be a versatile component for constructing such advanced structures. bohrium.comrsc.org The formation of these assemblies is often a spontaneous process driven by the coordination preferences of the metal centers and the geometric constraints of the ligands.
A prominent example of supramolecular assembly in this system is the formation of the coordination polymer, diruthenium tetraacetate chloride, which has the formula {[Ru2(O2CCH3)4]Cl}n. wikipedia.orghandwiki.org This compound is not a discrete molecule but rather a polymeric chain. wikipedia.orgwikipedia.org The structure consists of [Ru2(O2CCH3)4]+ units, which feature the classic "Chinese lantern" geometry with four acetate ligands bridging the two ruthenium centers. wikipedia.orghandwiki.org These diruthenium units are then linked into infinite one-dimensional chains by bridging chloride ligands, demonstrating a simple yet effective mode of polymerization. wikipedia.orghandwiki.org The Ru-Ru distance within the paddlewheel core is approximately 228 pm, and the complex contains a mixed-valence Ru2(II,III) core with a fractional metal-metal bond order of 2.5. wikipedia.orghandwiki.org
The dimensionality and topology of the supramolecular architectures can be precisely controlled by introducing specific bridging ligands that link the polynuclear ruthenium clusters. Pyrazine (B50134) is a well-studied example of such a ligand. rsc.orgnih.gov Due to its linear, bidentate nature, pyrazine can effectively connect metal centers to form extended structures. rsc.org Research has shown the synthesis of singly pyrazine (pz)-bridged diruthenium complexes, such as [{RuII,II(μ-Cl2ZnCl2)(bbpma)}2(μ-pz)]. nih.gov Furthermore, pyrazine and its derivatives can act as "tectons" or building blocks in the design of more complex self-assembled shapes, like hexagonal ensembles, through coordination-driven protocols. rsc.org The study of pyrazine-bridged trinuclear ruthenium assemblies has also provided insight into the electronic interactions (intervalence charge transfer) between the metal centers, a property that is highly dependent on the nuclearity of the assembly. nih.govresearchgate.net
Coordination Polymers Featuring Ruthenium Acetate Paddlewheel Units
Diruthenium paddlewheel complexes are exceptional building blocks for creating coordination polymers and metal-organic frameworks (MOFs). rsc.org The paddlewheel unit, formally [Ru2(O2CR)4]+, provides a structurally robust and redox-active node that can be linked in various dimensions. acs.orgnih.gov The equatorial positions are occupied by bridging carboxylate ligands, such as acetate, while the axial positions are available for coordination with linker molecules or solvent, allowing for the construction of extended networks. nih.govrsc.org The synthesis of these polymers often involves ligand-exchange reactions, where the acetate groups on a diruthenium tetraacetate precursor are replaced by dicarboxylic acid ligands to form stable frameworks. acs.org
The simplest form of a coordination polymer featuring ruthenium acetate paddlewheel units is a one-dimensional (1D) chain. As previously discussed, diruthenium tetraacetate chloride, {[Ru2(O2CCH3)4]Cl}n, is a prime example of such a structure. wikipedia.orghandwiki.org In this material, the [Ru2(O2CCH3)4]+ paddlewheel units are linked axially by bridging chloride ions, resulting in an infinite alternating chain of paddlewheel cations and chloride anions. wikipedia.orghandwiki.org This arrangement leads to interesting physical properties, and analogous systems have been studied for their magnetic behavior, with some molecular-based chains exhibiting ferromagnetic intrachain coupling. aps.org The structural and functional properties of these 1D chains can be modulated by changing the carboxylate ligands around the diruthenium core or by altering the axial bridging ligands. rsc.org
Applications in Electronic and Analytical Devices
The rich electrochemical behavior of ruthenium acetate chloride systems makes them promising for applications in electronics and analytics. The diruthenium paddlewheel units are redox-active, meaning they can easily undergo reversible oxidation and reduction processes. acs.org This property is central to their potential use in electronic devices. The half-wave potential (E1/2) of the Ru2(II/III) redox process can be tuned by modifying the ligands attached to the diruthenium core. acs.org For instance, electron-donating groups on the carboxylate ligands can make the complex easier to oxidize. acs.org
These tunable electrochemical properties are exploited in the development of redox-active porous materials like Ruthenium-based Metal-Organic Polyhedra (RuMOPs). acs.org Cyclic voltammetry (CV) is a key analytical technique used to characterize the redox behavior of these materials and is fundamental to assessing their suitability for electronic applications. acs.orgacs.org The ability to form stable thin films with low electrical resistivity further enhances their applicability in electronic components. rsc.org
Development of Advanced Materials, Thin Films, and Coatings
Ruthenium acetate serves as a valuable precursor for the creation of advanced materials, including high-performance thin films and coatings. samaterials.com These materials are noted for improving the performance and durability of the components they are applied to. samaterials.com Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two key techniques used to fabricate ruthenium and ruthenium oxide thin films from organometallic ruthenium precursors. rsc.orggoogle.com
For example, metallic ruthenium films with low resistivity (10–16 μΩ cm) have been grown via ALD at temperatures between 200 and 300 °C. rsc.org The choice of precursor and deposition conditions, including the substrate, significantly influences the properties of the resulting film, such as its crystallinity and purity. rsc.org Ruthenium thin films are particularly useful for electrically conductive applications. google.com The development of new ruthenium complexes as precursors continues to be an active area of research, aiming to provide stable, soluble, and highly reactive sources for consistent and controllable film deposition. google.com
Computational Chemistry and Theoretical Studies of Ruthenium Acetate Chloride Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. It is widely applied to study various aspects of ruthenium acetate (B1210297) chloride chemistry.
A prominent example is the diruthenium tetraacetate chloride polymer, {[Ru₂(O₂CCH₃)₄]Cl}n. wikipedia.org This complex features a [Ru₂(O₂CCH₃)₄]⁺ core with a "Chinese lantern" structure, where four acetate ligands bridge the two ruthenium centers. wikipedia.org The Ru-Ru distance in this core is experimentally determined to be 228 pm, a value that can be corroborated by DFT optimizations. wikipedia.org
Theoretical studies have also explored the structures of various other ruthenium chloride species. For instance, the geometry of a diruthenium(2.5) complex, (Me₃TACN)Ru(μ-Cl)₃Ru(Me₃TACN)₂, was successfully reproduced by DFT calculations, confirming the sensitivity of the Ru(μ-Cl)₃Ru core to ligand interactions. researchgate.net In another study, DFT was used to investigate the relative stability of cis and trans-dichloro isomers of chelated ruthenium complexes. scilit.combgu.ac.il It was found that while gas-phase calculations often predicted the trans configuration to be more stable, including solvent effects through continuum models like the Poisson-Boltzmann (PBF) approximation corrected the predictions to align with experimental results, highlighting the importance of environmental factors in determining molecular geometry. scilit.combgu.ac.il
The table below presents a comparison of selected experimental and DFT-calculated geometric parameters for a ruthenium complex, illustrating the accuracy of modern computational methods.
| Complex/Parameter | Experimental Value (X-ray) | Calculated Value (DFT) | Reference |
|---|---|---|---|
| {[Ru₂(O₂CCH₃)₄]Cl}n Ru-Ru distance | 228 pm | DFT optimized | wikipedia.org |
| [(Me₃TACN)Ru(μ-Cl)₃Ru(Me₃TACN)]²⁺ Ru-Ru distance | 280.5 pm | Reproduced by DFT | researchgate.net |
| Ru-Cl bond lengths in various complexes | Varies | Good agreement with experiment | researchgate.net |
| P-C bond lengths in phosphine (B1218219) ligands | Varies | Good agreement with experiment | researchgate.net |
DFT is a powerful tool for analyzing the electronic structure of ruthenium acetate chloride complexes, providing insights into bonding, electron distribution, and photophysical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. nih.gov
In diruthenium complexes, DFT calculations help to characterize the nature of the metal-metal and metal-ligand bonds. For instance, in cationic dinuclear arene ruthenium complexes with bridging ligands, molecular orbital analysis has shown that the interaction within the diruthenium core is stabilized by the bridging ligands, with no direct Ru-Ru bond. nih.gov The Electron Localization Function (ELF) analysis for a triply-bridged hydride complex revealed three-center two-electron bonds (Ru-H-Ru), where the hydrides act as a "glue". nih.gov
For mixed-valence species like the diruthenium(2.5) complex [(Me₃TACN)Ru(μ-Cl)₃Ru(Me₃TACN)]²⁺, DFT calculations have characterized the singly occupied molecular orbital (SOMO) as a σ* orbital arising from the metal dz² orbitals with a small contribution from the bridging chloride ligands. researchgate.net This characterization is supported by experimental EPR spectroscopy. researchgate.net
In complexes with multiple chromophoric ligands, such as [Ru(L)₂(bpy)₂]m⁺, the HOMO and LUMO are often delocalized. The HOMO can be a combination of ruthenium dπ orbitals and p-type orbitals from anionic ligands like chloride, while the LUMO is typically centered on the acceptor ligands (e.g., bipyridine). acs.org TD-DFT calculations can model the transitions between these orbitals, helping to interpret the observed metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. nih.gov
A significant application of DFT is the elucidation of reaction mechanisms by calculating the energetics of reactants, products, intermediates, and transition states. This allows for the mapping of entire reaction pathways and the identification of rate-determining steps.
DFT studies have provided substantial mechanistic insights into ruthenium-catalyzed reactions, such as C-H functionalization. rsc.org For the carboxylate-assisted C-H activation by [RuCl₂(p-cymene)]₂, calculations show that the process often begins with substrate coordination, followed by ligand dissociation (chloride or acetate) to create a vacant site for the C-H activation to occur. rsc.org The C-H bond cleavage itself often proceeds via a concerted metalation-deprotonation (CMD) pathway, involving a six-membered transition state. rsc.org DFT calculations have shown that the dissociation of an anion ligand can be the rate-determining step, with calculated activation energies that agree well with experimental observations when solvent effects are included. rsc.org
Similarly, the mechanism for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been modeled using DFT. itu.edu.tr These calculations reproduced the experimentally observed regioselectivity and demonstrated that both thermodynamic stability of intermediates and kinetic barriers of transition states are crucial in determining the final product distribution. itu.edu.tr In a study of acetylene (B1199291) hydrochlorination catalyzed by ruthenium chloride clusters, DFT calculations revealed that the reaction mechanism and energy barriers were highly dependent on the chlorine coordination number. nih.gov
The table below summarizes calculated activation free energies for key steps in a ruthenium-catalyzed C-H allylation reaction.
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| C-H Activation | Rate-determining step | ~23 | rsc.orgacs.org |
| Amide Extrusion (unassisted) | Leaving group removal | 32.1 | acs.org |
| Amide Extrusion (acid-assisted) | Protonation facilitates removal | 12.2 | acs.org |
| Ligand Exchange | Product release and catalyst regeneration | Favorable | acs.org |
Ab Initio Methods (e.g., CASSCF/CASPT2 for Metal-Metal Bonding)
While DFT is widely used, higher-level ab initio (from first principles) methods are employed for systems where electron correlation is particularly strong or complex, such as in the detailed study of metal-metal bonding. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are powerful tools for describing the electronic structure of molecules with multiple, strongly interacting d-orbitals, as found in diruthenium species. acs.org
These multireference methods provide a more accurate description of the potential energy surfaces and electronic states of molecules like the Ru₂ dimer. acs.org Such calculations are critical for understanding the nature and strength of the quadruple or fractional order bonds that can form between two ruthenium centers. While computationally intensive, these methods can offer benchmark data against which the performance of various DFT functionals can be judged. researchgate.net Ab initio calculations have been used to identify numerous electronic states for the Ru₂ molecule and to characterize the bonding, which involves complex interactions between the 4d orbitals of the two metal atoms. acs.org
Modeling Ligand Effects and Reactivity
Computational modeling is instrumental in understanding how the identity of ligands—such as acetate, chloride, phosphines, or N-heterocyclic carbenes—influences the reactivity and properties of the ruthenium center. DFT calculations can systematically probe the steric and electronic effects of different ligands.
The reactivity sequence of leaving groups in certain ruthenium-catalyzed reactions has been established through computational results. acs.org Furthermore, studies on ruthenium complexes with protic ligands have used computational models to understand how factors like the position of hydroxyl groups and π-system expansion affect photophysical properties and, consequently, potential applications like photocytotoxicity. nih.gov
Insights into Redox Potentials and Electron Transfer Processes
Ruthenium complexes are known for their rich redox chemistry, often involving multiple stable oxidation states. wikipedia.org Computational methods, particularly DFT, are invaluable for calculating redox potentials and providing a molecular-level understanding of electron transfer (ET) processes. acs.orgnih.gov
Calculated redox potentials can be compared directly with experimental values obtained from cyclic voltammetry. rsc.org Theoretical studies on mixed-valence diruthenium complexes, which contain ruthenium centers in different oxidation states (e.g., Ru(II) and Ru(III)), have provided deep insights into intramolecular electron transfer. researchgate.netelsevierpure.com DFT calculations can describe the localization or delocalization of charge and spin density in these mixed-valence states. researchgate.netnih.gov
For instance, in a series of donor-acceptor transition metal complexes, DFT has been used to characterize the structural features that control forward and back electron transfer events. acs.orgnih.gov The calculations can model the geometries of the ground state, excited states, and charge-separated states, revealing how factors like ligand-based torsional angles can influence ET dynamics. acs.orgnih.gov TD-DFT modeling is also used to understand the electronic transitions that occur upon oxidation or reduction, helping to interpret the changes observed in UV-Vis spectroelectrochemical experiments. rsc.org
Emerging Research Directions and Future Outlook
Design and Synthesis of Novel Ruthenium Acetate (B1210297) Chloride Architectures
The foundational diruthenium tetraacetate chloride structure serves as a versatile building block for creating complex, functional superstructures. wikipedia.org Researchers are actively designing and synthesizing novel architectures by modifying both the bridging and axial ligands.
A significant area of development is the incorporation of these diruthenium units into Metal-Organic Frameworks (MOFs) . For instance, ruthenium and rhodium have been used to create mixed-metal MOFs isoreticular to HKUST-1, with a general formula of [RuₓRh₃₋ₓ(BTC)₂₋ₐ(OAc)ₑ(Cl)c]. researchgate.net In these structures, the diruthenium paddlewheel units are linked by benzenetricarboxylate (BTC), while acetate and chloride ions play crucial roles in compensating for linker defects and coordinating to the axial positions of the ruthenium centers. researchgate.net The careful control of solvothermal synthesis conditions is critical to prevent the reduction of Ru²⁺/³⁺ ions to metallic ruthenium nanoparticles. tum.de
Another synthetic strategy involves ligand exchange to create new precursors and polymers. The chloride and acetate ligands on [Ru₂(OAc)₄Cl] can be systematically replaced, providing access to a family of diruthenium precursors with diverse coordination spheres. researchgate.net These modified precursors can then be used in reactions like Sonogashira cross-coupling with polyalkynes to form ruthenium-containing polymers. researchgate.net Similarly, metallopolymerization via silver-nitrogen coordination has been shown to produce crystalline metallopolymers built from diruthenium units. researchgate.net
Recent synthetic efforts have also focused on creating "piano-stool" or "half-sandwich" ruthenium complexes. These are synthesized from precursors like [Cy-Ru] (where Cy is p-cymene) and can incorporate various functional ligands, such as hydroxy benzylidene indanones, leading to new complexes with potential applications in organic electronics. mdpi.com
Expanding Catalytic Scope and Selectivity
Ruthenium acetate chloride and its derivatives are powerful catalysts, and current research aims to broaden their application in organic synthesis, enhancing both their scope and selectivity.
One major focus is on C-H bond functionalization , an atom-economic method for creating complex molecules. Ruthenium(II) acetate catalysts, often generated in situ from precursors like {[RuCl₂(p-cymene)]₂} and potassium acetate, are highly effective for the ortho-C-H functionalization of substrates such as 2-pyridylbenzene with aryl chlorides. researchgate.net This methodology has been extended to the diarylation of 2-pyridylbenzene with halopyridines and halothiophenes to generate potential tridentate ligands. researchgate.net Furthermore, ruthenium(II)-catalyzed C-H oxygenation of weakly coordinating aryl acetamides has been achieved, providing a site-selective method to install valuable hydroxyl groups. nih.gov
Ruthenium complexes are also prominent in hydrogenation and transfer hydrogenation reactions . Novel air-stable ruthenium(II) complexes bearing tridentate NNN ligands, prepared via click chemistry, have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org Diruthenium complexes have also been shown to be efficient catalysts for reducing aromatic nitro compounds to anilines using hydrazine. researchgate.net
The catalytic utility extends to cyclopropanation reactions . Chiral diruthenium(II,III) tetracarboxylates are emerging as promising, cost-effective alternatives to their dirhodium counterparts for enantioselective cyclopropanation using donor/acceptor carbenes. acs.org
Finally, ruthenium-based MOFs, such as Ru-HKUST-1, have shown superior activity compared to traditional copper-based analogues in the fixation of CO₂ onto epoxides to form cyclic carbonates under mild conditions. rsc.org
Interactive Data Table: Catalytic Applications of Ruthenium Acetate Chloride and Derivatives
| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield/Selectivity | Reference |
| [Ru(OAc)₂(p-cymene)] | C-H Arylation | 2-Phenylpyridine | 2-(2,6-Diphenyl)phenylpyridine | Quantitative | researchgate.net |
| [RuCl₂(p-cymene)]₂ / PhI(TFA)₂ | C-H Hydroxylation | N-Phenylacetamide | N-(2-Hydroxyphenyl)acetamide | Good to excellent yields | nih.gov |
| Chiral [Ru₂(O₂CR)₄Cl] | Cyclopropanation | Styrene + Ethyl aryldiazoacetate | Ethyl 2-aryl-cyclopropane-1-carboxylate | High enantioselectivity | acs.org |
| Ru-HKUST-1 MOF | CO₂ Cycloaddition | Propylene Oxide | Propylene Carbonate | High activity under mild conditions | rsc.org |
| NNN-Ru(II) Complexes | Ketone Hydrogenation | Acetophenone (B1666503) | 1-Phenylethanol | Excellent activity and selectivity | rsc.org |
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
Understanding the precise mechanisms of ruthenium-catalyzed reactions is crucial for optimizing existing systems and designing new ones. Researchers are increasingly combining experimental techniques (like NMR, X-ray crystallography, and kinetic studies) with theoretical calculations (primarily Density Functional Theory, DFT) to elucidate complex reaction pathways.
For C-H functionalization reactions , a plausible catalytic cycle involves the coordination of a ruthenium catalyst to a directing group on the substrate, followed by C-H activation to form a ruthenacycle intermediate. nih.govacs.org For C-H oxygenations, this ruthena(II)cycle is proposed to undergo oxidation to a ruthenium(IV) species, which then leads to the final product via reductive elimination. nih.gov DFT calculations have been instrumental in establishing the energetics of these steps and supporting the proposed Ru(II)/Ru(IV) manifold. nih.gov
In the context of hydrogenation reactions , DFT calculations have been used to determine whether the reaction proceeds via an inner-sphere or outer-sphere mechanism. For certain ruthenium complexes with NNN ligands, calculations suggest an outer-sphere pathway is favored for the hydrogenation of ketones. rsc.org
Mechanistic studies on thioester synthesis from alcohols and thiols have revealed the unique role of the thiol in preventing the undesired reverse insertion of the thioester product into the ruthenium-hydride bond, thereby ensuring forward reactivity. acs.org
Combined experimental and theoretical studies on the binding of ruthenium acetate complexes to nucleobase derivatives like thymine (B56734) acetic acid have also provided deep insights. mdpi.comresearchgate.net These studies, using NMR and DFT, have helped to identify intermediate species and propose reaction pathways, which is critical for understanding the potential biological activity of these compounds. mdpi.comresearchgate.net
Exploration of New Materials Science Applications
The unique structural and electronic properties of ruthenium acetate chloride complexes make them attractive candidates for advanced materials. Their application as building blocks for MOFs is a prime example.
Ruthenium-based MOFs are being explored for a range of applications beyond catalysis. These materials can be highly porous, crystalline, and thermally robust. researchgate.net By engineering defects within the MOF structure—for example, by using mixtures of linkers—researchers can tune the material's properties. tum.de These "defect-engineered" Ru-MOFs exhibit modified porosity and sorption capabilities for small molecules like CO₂, CO, and H₂, which is relevant for gas storage and separation technologies. tum.de
The diruthenium paddlewheel unit is also a key component in designing conductive materials . Researchers have synthesized D/A-MOFs (Donor/Acceptor) by assembling redox-active diruthenium units (the donor) with polycyano organic molecules (the acceptor). researchgate.net The electronic communication between these units through conjugated linkers can lead to materials with interesting electronic and magnetic properties.
Furthermore, ruthenium complexes are being incorporated into polymer hybrid composites for applications in organic electronics. mdpi.com By embedding novel "piano-stool" ruthenium complexes into polymer matrices like PMMA, hybrid films can be created. The goal is to combine the semiconductor properties of the ruthenium complexes with the desirable mechanical properties of the polymer to develop new materials for optoelectronic devices. mdpi.com
Integration with Other Fields of Chemistry (e.g., Photochemistry, Electrochemistry)
The rich redox chemistry of ruthenium makes its acetate chloride derivatives ideal for integration with photochemistry and electrochemistry, opening pathways to light-driven reactions and novel electronic devices.
In photocatalysis , ruthenium complexes are being investigated for their ability to absorb light and drive chemical transformations. Visible-light-induced hydroarylation of unactivated olefins has been achieved using a ruthenium(II) catalyst. rsc.org Mechanistic studies suggest a light-induced activation of the catalyst, possibly through the decoordination of a ligand, which enables the catalytic cycle to proceed at lower temperatures than thermally-driven alternatives. rsc.org In some advanced systems, a ruthenium-based photosensitizer moiety, like [Ru(bpy)₃]²⁺, is tethered directly to a second catalytic metal (e.g., gold) to create heterobimetallic complexes for dual photoredox catalysis. nih.gov
The electrochemical properties of diruthenium complexes are also being actively studied. Cyclic voltammetry shows that these complexes are redox-active, capable of existing in multiple oxidation states (e.g., Ru₂⁴⁺, Ru₂⁵⁺, Ru₂⁶⁺). researchgate.net This redox activity is tunable by modifying the ligands surrounding the diruthenium core. researchgate.netacs.org For instance, replacing acetate ligands with electron-withdrawing trifluoroacetate (B77799) ligands can shift the oxidation and reduction potentials of the complex. researchgate.net This tunability is key for designing electrocatalysts and components for molecular electronics or sensors. Theoretical and experimental studies continue to explore the factors, such as axial and bridging ligands, that affect the electrochemical and spectroelectrochemical properties of these diruthenium paddlewheel complexes. acs.org
Q & A
Q. What are the key mechanisms by which ruthenium catalysts facilitate acetic acid synthesis from methanol?
Ruthenium-based catalysts, particularly chlororuthenium complexes, accelerate the carbonylation of methanol to acetic acid via a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination. The active species, such as [Ru(CO)Cl] intermediates, stabilize transition states during CO coordination to methanol-derived alkyl groups. Experimental validation includes isotopic labeling (e.g., 13CO) to track CO insertion kinetics and in-situ FTIR to monitor intermediate formation .
Q. How do researchers synthesize and characterize chlororuthenium(II) complexes for catalytic applications?
Chlororuthenium(II) complexes (e.g., (η⁵-C₅H₅)RuCl(PPh₃)₂) are synthesized via ligand substitution reactions using precursors like di-µ-chlorobis[(p-cymene)chlororuthenium(II)]. Characterization involves multinuclear NMR (¹H, ¹³C, ³¹P) to confirm ligand binding and stoichiometry. For example, ³¹P NMR shifts (δP ≈ 25 ppm for ML complexes) indicate Ru–PPh₃ coordination, while ¹H NMR deshielding (δH ≈ 8.9 ppm for C2 protons) reveals electronic effects .
Q. What analytical methods validate acetic acid concentration in catalytic reaction mixtures?
Titration with standardized NaOH (1.00 M) using phenolphthalein as an indicator is a baseline method. Advanced techniques include HPLC with UV detection (λ = 210 nm) or GC-MS for trace analysis. Ensure calibration with certified reference materials (CRMs) and account for side reactions (e.g., esterification) by spiking with internal standards like deuterated acetic acid (CD₃COOD) .
Advanced Research Questions
Q. How can computational methods like DFT predict enantioselectivity in ruthenium-catalyzed hydrogenation?
Density functional theory (DFT) with functionals like wB97xD models weak interactions (e.g., π-π stacking) in chiral ruthenium complexes. Relative Gibbs energies of diastereomeric transition states correlate with enantiomeric excess (ee). For example, meta- vs. para-substituted triphenylphosphine ligands in [Ru(P^P)(amino acid)] complexes show ΔΔG‡ > 2 kcal/mol, corresponding to >90% ee. Validate with experimental ee values from chiral GC or HPLC .
Q. What strategies resolve contradictions in spectroscopic data for ruthenium-acetate intermediates?
Conflicting NMR/XRD data for Ru-acetate species (e.g., Ru(OAc)₃ vs. Ru₂O(OAc)₆) require multi-technique validation:
Q. How do steric and electronic effects in chlororuthenium complexes influence catalytic turnover in dehydrogenation reactions?
Bulky ligands (e.g., p-cymene vs. benzene) reduce turnover frequency (TOF) in alcohol dehydrogenation due to hindered substrate access. Cyclic voltammetry (E₁/₂ ≈ −0.45 V vs. Ag/AgCl) correlates Ru(II/III) redox potential with catalytic activity. Kinetic studies (Eyring plots) reveal ΔH‡ = 15–20 kJ/mol for rate-limiting β-hydride elimination steps. Compare with RuCl₃·nH₂O controls to isolate ligand effects .
Q. What experimental designs optimize ligand photodissociation in Ru(II) polypyridyl complexes for light-driven catalysis?
Use femtosecond transient absorption spectroscopy to track ligand dissociation kinetics (τ = 10–100 ps). Sterically hindered ligands (e.g., 2,2′-bipyridine with tert-butyl groups) increase activation barriers (ΔG‡ > 25 kJ/mol), stabilizing the excited state. Pair with time-resolved XRD to monitor structural changes in [Ru(bpy)₂Cl₂] under UV irradiation (λ = 450 nm) .
Methodological Guidance
Q. How to validate ruthenium catalyst stability under acidic conditions in acetic acid synthesis?
Conduct accelerated aging tests (e.g., 24 h in 6 M HOAc at 150°C) and analyze leached Ru via ICP-OES (<1 ppm acceptable). Compare XRD patterns pre-/post-reaction to detect phase changes (e.g., RuO₂ formation). Use XPS to confirm surface oxidation states (Ru⁰ vs. Ru⁴⁺) .
Q. What controls are essential for reproducibility in chlororuthenium complex synthesis?
- Moisture control : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm, H₂O < 0.5 ppm).
- Ligand purity : Confirm triphenylphosphine (PPh₃) purity via ³¹P NMR (δP ≈ −6 ppm).
- Stoichiometry : Employ Job’s method to determine optimal Ru:ligand ratios (typically 1:2 for ML₂ complexes) .
Tables
Table 1: Key Spectroscopic Signatures of Chlororuthenium Complexes
Table 2: Computational vs. Experimental Enantioselectivity in Ru Catalysts
| Ligand Substituent | ΔΔG‡ (DFT, kcal/mol) | Experimental ee (%) |
|---|---|---|
| meta-CH₃ | 2.3 | 88 |
| para-OCH₃ | 1.7 | 75 |
| meta-CF₃ | 3.1 | 94 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
